Tridecanoyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tridecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRPWCNFWGBGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066259 | |
| Record name | Tridecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17746-06-4 | |
| Record name | Tridecanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17746-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017746064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tridecanoyl Chloride: A Comprehensive Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of tridecanoyl chloride, a key reagent in synthetic chemistry and a precursor to molecules involved in critical biological signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and its role in the synthesis of bacterial communication molecules.
Core Data Summary
This compound is a fatty acyl chloride with a 13-carbon chain. Its chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 17746-06-4 |
| Molecular Formula | C₁₃H₂₅ClO |
| Molecular Weight | 232.79 g/mol |
| Appearance | Liquid |
| Synonyms | Tridecanoic acid chloride, n-Tridecanoyl chloride |
Experimental Protocols: Synthesis of N-Tridecanoyl-L-Homoserine Lactone
This compound is a vital precursor for the synthesis of N-acyl-L-homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing. The following protocol details the synthesis of N-tridecanoyl-L-homoserine lactone, a long-chain AHL analog. This procedure is adapted from established methods for the synthesis of similar long-chain AHLs.
Materials:
-
(S)-(-)-α-Amino-γ-butyrolactone hydrobromide
-
Sodium carbonate
-
This compound
-
Dichloromethane (DCM)
-
Water (deionized)
-
Magnesium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
Procedure:
-
Preparation of the Amine: In a round-bottom flask, dissolve (S)-(-)-α-Amino-γ-butyrolactone hydrobromide (1.3 equivalents) and sodium carbonate (2.6 equivalents) in a biphasic mixture of water and dichloromethane. Stir the mixture vigorously at room temperature.
-
Acylation Reaction: To the stirring biphasic solution, slowly add this compound (1.0 equivalent) dropwise. The reaction of the acyl chloride with the amine is a Schotten-Baumann type reaction.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N-tridecanoyl-L-homoserine lactone can be further purified by column chromatography on silica (B1680970) gel to obtain the final product with high purity.
Role in Signaling Pathways: Bacterial Quorum Sensing
The synthetic product, N-tridecanoyl-L-homoserine lactone, is an analog of N-acyl homoserine lactones (AHLs), which are central to quorum sensing in many Gram-negative bacteria.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[3][4]
Long-chain AHLs, such as N-tetradecanoyl-L-homoserine lactone (C14-HSL), are involved in regulating various processes, including biofilm formation and the expression of virulence factors.[5] The synthesized N-tridecanoyl-L-homoserine lactone can be utilized in research to study these signaling pathways, screen for quorum sensing inhibitors, and develop novel anti-infective therapies that disrupt bacterial communication.
Below is a diagram illustrating the general mechanism of AHL-mediated quorum sensing.
Caption: General workflow of N-acyl homoserine lactone (AHL)-mediated quorum sensing in bacteria.
References
- 1. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 3. Natural Phenolics Disrupt Microbial Communication by Inhibiting Quorum Sensing [mdpi.com]
- 4. Effects of Natural Products on Bacterial Communication and Network-Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Tridecanoyl Chloride: A Technical Guide to Solubility and Handling in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of tridecanoyl chloride in common laboratory solvents. Given the compound's reactive nature, this document addresses not only its physical solubility but also its chemical compatibility with a range of solvents, offering critical insights for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound (C₁₃H₂₅ClO), also known as tridecanoic acid chloride, is a fatty acyl chloride.[1][2] Its structure, featuring a long thirteen-carbon aliphatic chain and a highly reactive acyl chloride functional group, dictates its solubility and chemical behavior. The acyl chloride group makes it a valuable reagent in organic synthesis, particularly for the introduction of the tridecanoyl group into molecules to increase lipophilicity, a key consideration in drug design and development. However, this reactivity also presents challenges in handling and solvent selection.
Solubility Profile of this compound
The information available suggests that this compound is generally miscible with a variety of organic solvents.[3][4] Its long aliphatic chain contributes to its affinity for nonpolar and moderately polar aprotic solvents.
Table 1: Qualitative Solubility and Reactivity of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Interaction with this compound | Observations & Remarks |
| Water (H₂O) | Protic | Reactive (Decomposes) | Reacts, often violently, to form tridecanoic acid and hydrochloric acid.[5] It cannot be considered a solvent for dissolution. |
| Ethanol (EtOH) | Protic | Reactive (Decomposes) | Reacts readily to form ethyl tridecanoate (B1259635) and hydrochloric acid. |
| Methanol (MeOH) | Protic | Reactive (Decomposes) | Similar to ethanol, it reacts to form methyl tridecanoate and hydrochloric acid. |
| Dichloromethane (CH₂Cl₂) | Aprotic | Generally Soluble/Miscible | A common solvent for reactions involving acyl chlorides due to its inert nature and ability to dissolve a wide range of organic compounds. |
| Chloroform (CHCl₃) | Aprotic | Generally Soluble/Miscible | Similar to dichloromethane, it is a suitable solvent for this compound. |
| Diethyl Ether (Et₂O) | Aprotic | Soluble | Explicitly mentioned as a solvent in which this compound is soluble. |
| Tetrahydrofuran (THF) | Aprotic | Generally Soluble/Miscible | A versatile aprotic solvent that can dissolve a wide range of polar and nonpolar compounds. Care must be taken to use anhydrous THF to prevent hydrolysis. |
| Acetone ((CH₃)₂CO) | Aprotic | Generally Soluble/Miscible | While aprotic, the potential for enolization and subsequent reaction under certain conditions should be considered. Anhydrous conditions are crucial. |
| Dimethylformamide (DMF) | Aprotic, Polar | Generally Soluble/Miscible (Catalytic) | DMF is a common solvent for reactions involving acyl chlorides and can also act as a catalyst in their formation from carboxylic acids. It is crucial to use anhydrous DMF. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Reactive (Potential Hazard) | DMSO can react explosively with acyl chlorides, especially at elevated temperatures. This combination should be avoided or handled with extreme caution under controlled, low-temperature conditions. |
Experimental Protocol: Assessing the Miscibility and Reactivity of this compound
Due to the reactive nature of this compound, a standard solubility determination protocol is not practical. Instead, a procedure to assess miscibility and immediate reactivity is more appropriate for laboratory settings. This protocol should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All glassware must be thoroughly dried to prevent hydrolysis.
Objective: To qualitatively determine the miscibility of this compound in a given anhydrous aprotic solvent and observe any signs of immediate reaction.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., dichloromethane, THF, diethyl ether)
-
Dry glass vials with caps
-
Calibrated pipettes or syringes
-
Stirring apparatus (e.g., magnetic stirrer and stir bars)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled in a desiccator before use. Handle this compound and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) if possible, to minimize contact with atmospheric moisture.
-
Solvent Addition: In a dry glass vial, add a known volume (e.g., 1 mL) of the anhydrous solvent.
-
Initial Addition of this compound: Carefully add a small, measured amount (e.g., 10 µL) of this compound to the solvent.
-
Observation: Observe the mixture for the following:
-
Miscibility: Does the this compound dissolve to form a clear, homogeneous solution? Or does it form a separate layer, indicating immiscibility?
-
Signs of Reaction: Look for evidence of a chemical reaction, such as:
-
Gas evolution (fuming)
-
Color change
-
Precipitate formation
-
Exothermic reaction (temperature increase)
-
-
-
Incremental Addition: If the initial amount dissolves without any signs of reaction, continue to add small, incremental amounts of this compound, observing the effects after each addition.
-
Documentation: Record all observations, including the approximate concentration at which immiscibility or reaction occurs.
-
Disposal: Quench any unreacted this compound carefully with a suitable alcohol (e.g., isopropanol) in a separate container before disposal according to institutional guidelines.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps for assessing the suitability of a solvent for use with this compound.
Caption: A flowchart for assessing the miscibility and reactivity of this compound in a solvent.
Conclusion
The selection of an appropriate solvent for this compound is critical and must take into account its high reactivity. While it is miscible with many common aprotic organic solvents such as dichloromethane, chloroform, diethyl ether, and THF, it readily decomposes in protic solvents like water and alcohols. Special care must be taken with polar aprotic solvents like DMSO, which can react dangerously. For any application, the use of anhydrous solvents and inert atmospheric conditions is highly recommended to prevent unwanted side reactions. The experimental workflow provided offers a systematic approach to verifying solvent suitability in a laboratory setting.
References
Spectroscopic Profile of Tridecanoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for Tridecanoyl chloride (CAS No. 17746-06-4), a long-chain acyl chloride. The document outlines the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for their acquisition. This information is critical for compound identification, purity assessment, and quality control in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in its long aliphatic chain. The protons alpha to the carbonyl group are the most deshielded and appear as a triplet at approximately 2.88 ppm. The terminal methyl protons are the most shielded and resonate as a triplet around 0.88 ppm. The numerous methylene (B1212753) groups in the chain overlap to form a complex multiplet between approximately 1.27 and 1.72 ppm.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.88 | Triplet | -CH₂-C(=O)Cl |
| ~1.72 | Multiplet | -CH₂-CH₂-C(=O)Cl |
| ~1.27 | Multiplet | -(CH₂)₉- |
| ~0.88 | Triplet | -CH₃ |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbonyl carbon is the most deshielded, appearing at approximately 173.9 ppm. The carbon alpha to the carbonyl group is also significantly deshielded. The carbons of the long methylene chain resonate in the range of approximately 22.7 to 34.9 ppm, with the terminal methyl carbon appearing at around 14.1 ppm.
| Chemical Shift (ppm) | Assignment |
| ~173.9 | C=O |
| ~47.0 | -CH₂-C(=O)Cl |
| ~34.9 | -CH₂-CH₂-C(=O)Cl |
| ~22.7 - ~31.9 | -(CH₂)₉- |
| ~14.1 | -CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound. The most characteristic absorption is the strong C=O stretching vibration of the acyl chloride group, which typically appears at a high frequency around 1800 cm⁻¹. Other significant peaks include the C-H stretching vibrations of the aliphatic chain.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925 | Strong | C-H Asymmetric Stretch (CH₂) |
| ~2854 | Strong | C-H Symmetric Stretch (CH₂) |
| ~1800 | Strong | C=O Stretch (Acyl Chloride) |
| ~1466 | Medium | C-H Bend (CH₂) |
| ~940 | Medium | C-C Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (232.16 g/mol for the ³⁵Cl isotope and 234.16 g/mol for the ³⁷Cl isotope, in an approximate 3:1 ratio). A prominent fragment is the acylium ion, [CH₃(CH₂)₁₁CO]⁺, resulting from the loss of the chlorine atom.
| m/z | Relative Abundance | Assignment |
| 232/234 | Present | [M]⁺ |
| 197 | High | [M-Cl]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, standard parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
FTIR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) for transmission analysis. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction and Ionization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample is injected into a gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer where it is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
General workflow for spectroscopic analysis.
Tridecanoyl chloride reactivity with nucleophilic compounds
An In-depth Technical Guide to the Reactivity of Tridecanoyl Chloride with Nucleophilic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₁₃H₂₅ClO) is a long-chain aliphatic acyl chloride.[1][2][3] As a derivative of tridecanoic acid, it is a highly reactive electrophile, making it a valuable building block in organic synthesis. Its reactivity is primarily characterized by nucleophilic acyl substitution, a pathway that allows for the facile introduction of the tridecanoyl group onto various molecules.[4][5] This reactivity is fundamental in the synthesis of complex lipids, surfactants, and as a key intermediate in the development of pharmaceutical agents where long alkyl chains are required to modulate properties like lipophilicity. This guide provides a detailed overview of its reactivity with common nucleophiles, supported by experimental protocols and reaction pathway diagrams.
Core Reactivity: Nucleophilic Acyl Substitution
The reactivity of this compound, like other acyl chlorides, is dominated by the nucleophilic acyl substitution mechanism. This two-step process, known as the addition-elimination mechanism, is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This carbon is highly polarized due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion—an excellent leaving group—regenerates the carbonyl group and yields the final substituted product.
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Reactivity with Common Nucleophiles
This compound readily reacts with a wide range of nucleophiles. Its high reactivity stems from the fact that the chloride ion is an excellent leaving group. The general order of reactivity for carboxylic acid derivatives is: Acyl Chloride > Anhydride > Ester > Amide.
| Nucleophile (Class) | Product | Typical Conditions | Relative Rate |
| Amine (R'-NH₂) / (R'₂-NH) | N-substituted Amide | Aprotic solvent (DCM, THF), often with a base (Pyridine, TEA, DIEA), 0°C to RT. | Very Fast, Exothermic |
| Alcohol (R'-OH) | Ester | Aprotic solvent (DCM, Ether), with a base (Pyridine) to neutralize HCl, 0°C to RT. | Fast, Exothermic |
| Water (H₂O) | Carboxylic Acid | Reacts readily with ambient moisture or upon addition of water. | Very Fast, Violent |
| Thiol (R'-SH) | Thioester | Similar to alcohols, often with a base. | Fast |
| Carboxylate (R'-COO⁻) | Acid Anhydride | Reaction with a carboxylate salt. | Fast |
Reaction with Amines: Amide Synthesis
The reaction of this compound with primary or secondary amines is a highly efficient method for forming N-substituted tridecanamides. This reaction is often performed under Schotten-Baumann conditions, which involve using a base (like pyridine (B92270) or an aqueous base) to neutralize the hydrogen chloride byproduct, driving the reaction to completion. The reaction is typically rapid and exothermic. Using an excess of the amine can also serve to neutralize the HCl formed.
Caption: Experimental workflow for a typical amidation reaction.
Reaction with Alcohols: Ester Synthesis
Esterification occurs when this compound reacts with an alcohol. This is one of the most common methods for preparing esters in the laboratory. To prevent the buildup of the HCl byproduct, which can lead to side reactions, a non-nucleophilic base such as pyridine or triethylamine (B128534) (TEA) is typically added. The base neutralizes the HCl, forming a salt and driving the equilibrium towards the product. The reaction is generally fast and works well with primary and secondary alcohols.
Caption: Experimental workflow for ester synthesis from this compound.
Reaction with Water: Hydrolysis
This compound reacts violently with water in a highly exothermic hydrolysis reaction to form tridecanoic acid and hydrogen chloride gas. Due to this high reactivity, it must be handled in anhydrous conditions and protected from atmospheric moisture to prevent degradation of the starting material. This reaction is generally considered an undesirable side reaction during the synthesis of other derivatives.
Reaction with Thiols: Thioester Synthesis
Thiols react with this compound in a manner analogous to alcohols to produce thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, and the reaction proceeds readily, often in the presence of a base to scavenge the HCl byproduct.
Experimental Protocols
Protocol 1: Synthesis of N-benzyltridecanamide (Amidation)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (B48309) (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reaction: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution over 30 minutes.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress with Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water) or by column chromatography on silica (B1680970) gel to yield the pure N-benzyltridecanamide.
Protocol 2: Synthesis of Ethyl Tridecanoate (Esterification)
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (excess, acting as both reactant and solvent) and anhydrous pyridine (1.2 eq).
-
Cooling: Cool the mixture to 0°C in an ice bath with stirring.
-
Reaction: Add this compound (1.0 eq) dropwise via syringe. A precipitate of pyridinium hydrochloride will form.
-
Completion: Stir the reaction at room temperature for 1-3 hours until TLC analysis indicates the consumption of the acyl chloride.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter to remove the pyridinium hydrochloride precipitate. Wash the filtrate sequentially with cold dilute HCl, saturated sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude ester by vacuum distillation to obtain pure ethyl tridecanoate.
Applications in Drug Development
The ability of this compound to readily acylate nucleophiles is leveraged in drug development. The long alkyl chain can be used to:
-
Increase Lipophilicity: Attaching the tridecanoyl group to a drug molecule can increase its ability to cross cell membranes, potentially improving bioavailability.
-
Prodrug Synthesis: Amide or ester linkages formed from this compound can be designed to be cleaved by enzymes in the body, releasing the active drug. This is a common strategy for improving drug delivery and pharmacokinetics.
-
Formation of Biologically Active Lipids: It serves as a precursor for synthesizing specific lipids or lipidated peptides and proteins that are crucial for biological signaling pathways or for studying protein-lipid interactions.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as water, alcohols, amines, and strong bases.
-
Spills: Do not use water to clean up spills, as this will cause a violent reaction. Use an inert absorbent material like sand or silica gel.
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.
References
The Versatility of Tridecanoyl Chloride: A Comprehensive Review for Researchers and Drug Development Professionals
An in-depth exploration of the applications of tridecanoyl chloride in organic synthesis, polymer chemistry, and analytical sciences, providing detailed experimental protocols and insights into its role in modulating biological signaling pathways.
This compound, a long-chain acyl chloride, has emerged as a valuable and versatile reagent in various scientific disciplines. Its reactive nature, stemming from the acyl chloride functional group, coupled with the lipophilic character of its thirteen-carbon chain, makes it a unique building block for the synthesis of novel molecules with diverse applications. This technical guide provides a comprehensive overview of the uses of this compound, with a focus on its applications in the synthesis of bioactive compounds, polymer modification, and as a derivatizing agent for analytical purposes. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.
Organic Synthesis: A Tool for Creating Novel Bioactive Molecules
This compound is a key reagent in the synthesis of a variety of organic molecules, where its long alkyl chain imparts unique physical and biological properties to the target compounds. Two notable examples include its use in the creation of oil-gelling agents and in the modification of benzoxazinones to enhance their herbicidal potential.
Synthesis of Low-Molecular-Mass Oil-Gelling Agents
This compound has been successfully employed in the synthesis of 1,5-anhydro-D-glucitol tetra-O-tridecanoate, a compound that demonstrates potential as a low-molecular-mass oil-gelling agent. These agents are of interest for various applications, including in cosmetics and pharmaceuticals.
Experimental Protocol: Synthesis of 1,5-Anhydro-2,3,4,6-tetra-O-tridecanoyl-D-glucitol
This protocol is adapted from the work of Development of Novel Low-Molecular-Mass Oil-gelling Agents: Synthesis and Physical Properties of 1,5-Anhydro-D-glucitol and 1,5-Anhydro-D-mannitol Protected with Saturated Linear Fatty Acids.
-
Preparation of this compound: To a stirred solution of tridecanoic acid (1 equivalent) and N,N-dimethylformamide (DMF) (1 equivalent) in 1,2-dichloroethane, add thionyl chloride (5 equivalents) at room temperature. Stir the mixture for 3 hours at room temperature. Concentrate the reaction mixture in vacuo to obtain this compound, which is used in the next step without further purification.
-
Acylation of 1,5-Anhydro-D-glucitol: Dissolve 1,5-anhydro-D-glucitol (1 equivalent) in DMF and pyridine (B92270) (8 equivalents) under a nitrogen atmosphere at 50 °C. To this solution, add a solution of the freshly prepared this compound (excess) in toluene. The reaction is then carried out at 90 °C for 5 hours.
-
Work-up and Purification: After cooling the reaction to room temperature, add methanol (B129727) to the reaction solution to precipitate the product. The resulting solid is collected by filtration, washed with methanol, and dried under reduced pressure to afford the desired 1,5-anhydro-2,3,4,6-tetra-O-tridecanoyl-D-glucitol as a white solid.
Table 1: Quantitative Data for the Synthesis of 1,5-Anhydro-2,3,4,6-tetra-O-tridecanoyl-D-glucitol
| Parameter | Value |
| Reactants | |
| Tridecanoic Acid | 3.0 g (14.0 mmol) |
| Thionyl Chloride | 5.1 mL (70.0 mmol) |
| 1,5-Anhydro-D-glucitol | 152 mg (0.926 mmol) |
| Reaction Conditions | |
| Acylation Temperature | 90 °C |
| Acylation Time | 5 hours |
| Product | |
| Yield of 1,5-Anhydro-2,3,4,6-tetra-O-tridecanoyl-D-glucitol | Not explicitly stated in the source |
| Physical Appearance | White solid |
Enhancing Lipophilicity of Benzoxazinone-based Herbicides
This compound can be used to increase the lipophilicity of benzoxazinones, a class of natural products with herbicidal activity. By acylating the hydroxyl group of 2,4-dihydroxy-(2H)-1,4-benzoxazin-3-(4H)-one (DIBOA), the resulting ester is expected to have improved membrane permeability and, consequently, enhanced biological activity.
Experimental Protocol: Synthesis of Benzoxazinone (B8607429) Tridecanoate (B1259635) Ester
This is a generalized protocol based on standard acylation procedures.
-
Dissolution: Dissolve 2,4-dihydroxy-(2H)-1,4-benzoxazin-3-(4H)-one (DIBOA) (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.1 equivalents) in a dry aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) under an inert atmosphere.
-
Acylation: Cool the solution to 0 °C and add this compound (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired benzoxazinone tridecanoate ester.
Modulation of Bacterial Quorum Sensing
A fascinating application of this compound lies in the synthesis of N-tridecanoyl-L-homoserine lactone (C13-AHL), a signaling molecule involved in bacterial quorum sensing. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. Long-chain AHLs, such as C13-AHL, are known to regulate various processes, including virulence factor production and biofilm formation in certain bacterial species.
Experimental Protocol: Synthesis of N-Tridecanoyl-L-homoserine lactone
This is a general protocol for the synthesis of N-acyl-L-homoserine lactones.
-
Reaction Setup: To a solution of L-homoserine lactone hydrobromide (1 equivalent) in a suitable solvent such as dichloromethane, add a base like triethylamine (2.2 equivalents) at 0 °C.
-
Acylation: Add this compound (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-tridecanoyl-L-homoserine lactone.
The LuxI/LuxR Quorum Sensing Pathway
The synthesized N-tridecanoyl-L-homoserine lactone can act as a signaling molecule in the LuxI/LuxR-type quorum sensing system. In this pathway, the LuxI synthase produces the AHL autoinducer. As the bacterial population density increases, the AHL concentration surpasses a threshold and binds to the LuxR transcriptional regulator. This AHL-LuxR complex then activates or represses the expression of target genes, leading to a coordinated population-level behavior.
Caption: The LuxI/LuxR quorum sensing signaling pathway.
Polymer Chemistry: Surface Functionalization
This compound can be utilized for the surface modification of polymers through a "grafting to" approach. This involves reacting the acyl chloride with functional groups present on the polymer surface, such as hydroxyl or amine groups. This process can significantly alter the surface properties of the polymer, for instance, by increasing its hydrophobicity.
Experimental Workflow: Polymer Surface Modification
Caption: Workflow for polymer surface modification.
Analytical Chemistry: Derivatization for GC-MS Analysis
In analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is often a necessary step to improve the volatility and thermal stability of analytes. This compound can be used as a derivatizing agent for compounds containing primary and secondary amines. The resulting amides are more amenable to GC-MS analysis.
Experimental Workflow: Derivatization for GC-MS
Caption: General workflow for amine derivatization.
Conclusion
This compound is a versatile and powerful reagent with a broad range of applications in scientific research and development. Its ability to introduce a long lipophilic chain allows for the tailored modification of molecules to achieve desired physicochemical and biological properties. From the synthesis of novel bioactive compounds and the modulation of bacterial communication to the functionalization of polymers and the enhancement of analytical methods, this compound continues to be a valuable tool for innovation. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate its effective utilization in the laboratory and inspire further research into its potential applications.
Thermodynamic and physical data of Tridecanoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecanoyl chloride (C13H25ClO), a long-chain acyl chloride, serves as a crucial reagent and building block in various chemical syntheses. Its reactivity, stemming from the acyl chloride functional group, makes it a valuable intermediate in the production of esters, amides, and other derivatives. This guide provides a comprehensive overview of the thermodynamic and physical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this versatile compound.
Physicochemical and Thermodynamic Properties
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₅ClO | [1] |
| Molecular Weight | 232.79 g/mol | [1] |
| CAS Number | 17746-06-4 | [1] |
| Appearance | Liquid (at room temperature) | Assumed based on homologs |
| Density | 0.914 g/mL at 20 °C | |
| Refractive Index | n20/D 1.447 |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Notes |
| Melting Point | No data available | For Tetradecanoyl chloride (C14): -1 °C[2][3] |
| Boiling Point | No data available | For Tetradecanoyl chloride (C14): 168 °C at 1.995 kPa (14.96 mmHg) |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane (B92381), ether); Insoluble in water. | General property of long-chain acyl chlorides. |
| Flash Point | No data available | For Tetradecanoyl chloride (C14): 100 °C |
Experimental Protocols
Synthesis of this compound from Tridecanoic Acid
A general and widely applicable method for the synthesis of this compound is the reaction of Tridecanoic acid with thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic acyl substitution, converting the carboxylic acid into the more reactive acyl chloride.
Materials:
-
Tridecanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343) or other inert solvent (optional)
-
Dry glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.
-
Charging the Flask: Add Tridecanoic acid to the flask. An inert solvent like anhydrous toluene can be added to facilitate stirring, although the reaction can often be run neat with an excess of thionyl chloride.
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the dropping funnel and add it dropwise to the stirred Tridecanoic acid. The reaction is exothermic and will evolve hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas, which should be vented through a proper scrubbing system.
-
Reaction Conditions: After the initial exothermic reaction subsides, heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 2-4 hours. The completion of the reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under atmospheric pressure, followed by rotary evaporation under reduced pressure. To ensure complete removal, co-evaporation with an anhydrous solvent like toluene may be performed.
Purification by Vacuum Distillation
Due to the high boiling point of this compound, purification is best achieved by vacuum distillation to prevent thermal decomposition.
Apparatus:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Cold trap
Procedure:
-
Assemble a dry short-path distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum to the system, ensuring a cold trap is in place to protect the pump.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature. The boiling point under vacuum will be significantly lower than the atmospheric boiling point.
-
Once the distillation is complete, release the vacuum with an inert gas before dismantling the apparatus.
Analytical Methods
Direct analysis of this compound by GC-MS is challenging due to its high reactivity. Therefore, derivatization to a more stable and volatile compound, such as a fatty acid methyl ester (FAME), is typically required.
Derivatization to Methyl Tridecanoate (B1259635):
-
Esterification: React the this compound sample with anhydrous methanol. The reaction is generally rapid and may not require a catalyst.
-
Extraction: After the reaction, extract the resulting methyl tridecanoate into an organic solvent like hexane.
-
Analysis: Inject the hexane solution into the GC-MS system.
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the long alkyl chain. The methylene group adjacent to the carbonyl chloride will be deshielded and appear at a lower field.
-
¹³C NMR: The carbon-13 NMR spectrum will show a distinct signal for the carbonyl carbon, which is highly deshielded. The other carbon atoms of the alkyl chain will appear in the aliphatic region of the spectrum.
FTIR spectroscopy is useful for identifying the functional groups present in this compound.
-
A strong absorption band characteristic of the acyl chloride C=O stretch is expected in the region of 1785-1815 cm⁻¹.
-
The C-Cl stretching vibration will likely appear in the fingerprint region.
-
The spectrum will also show characteristic C-H stretching and bending vibrations from the alkyl chain.
Reactivity and Applications
This compound is a reactive compound that readily undergoes nucleophilic acyl substitution. It reacts with water to form tridecanoic acid and with alcohols and amines to form the corresponding esters and amides. This reactivity makes it a valuable intermediate in the synthesis of a wide range of organic molecules, including surfactants, pharmaceuticals, and other specialty chemicals.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container under an inert atmosphere to prevent hydrolysis. In case of fire, do not use water as it will react to produce toxic hydrogen chloride gas.
References
The Enigmatic Potential of Tridecanoyl Chloride: A Technical Deep Dive for Researchers
For Immediate Release
[City, State] – [Date] – While the biological activities of many long-chain fatty acids are well-documented, their acyl chloride derivatives, such as Tridecanoyl chloride, remain a frontier in scientific exploration. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the core of this compound's potential biological significance. Due to the limited direct research on this compound, this paper draws upon data from closely related long-chain fatty acyl chlorides to provide a predictive framework for its biological activities, offering a roadmap for future investigations.
Introduction: The Reactive Nature and Biological Promise of this compound
This compound (C13H25ClO) is the acyl chloride derivative of tridecanoic acid, a 13-carbon saturated fatty acid.[1] Acyl chlorides are highly reactive organic compounds characterized by the functional group -COCl.[2][3][4] This reactivity, particularly towards nucleophiles like water, alcohols, and amines, makes them valuable intermediates in the synthesis of a wide array of organic molecules, including esters and amides.[2] In a biological context, this reactivity suggests that this compound could readily acylate proteins, a post-translational modification known to play a crucial role in regulating protein function, localization, and signaling.
The biological activities of long-chain fatty acids and their derivatives are deeply intertwined with cellular metabolism and signaling pathways, particularly in the context of cancer. Long-chain acyl-CoA synthetases (ACSLs), enzymes that activate fatty acids, are frequently deregulated in various cancers, highlighting the importance of fatty acid metabolism in tumor biology. Given that this compound is a reactive form of a long-chain fatty acid, it is hypothesized that it could exert significant biological effects, potentially through direct protein acylation or by influencing lipid metabolism.
Potential Biological Activities and Mechanisms of Action
While direct experimental evidence for the biological activity of this compound is scarce, we can extrapolate potential effects based on the known activities of other long-chain fatty acyl derivatives and the general principles of protein acylation.
Protein Acylation: A Key Post-Translational Modification
Protein acylation is the covalent attachment of fatty acids to proteins, a modification that can profoundly impact their function. The high reactivity of this compound suggests it could non-enzymatically acylate proteins, targeting nucleophilic amino acid residues such as lysine, cysteine, serine, and threonine. This modification could alter protein conformation, stability, and interaction with other molecules, thereby modulating cellular signaling pathways.
A primary hypothesized mechanism of action for this compound is its ability to covalently modify proteins, leading to altered cellular function. The introduction of the 13-carbon lipid chain can increase the hydrophobicity of the modified protein, potentially influencing its localization to cellular membranes or affecting protein-protein interactions.
Figure 1: Hypothesized mechanism of action for this compound via protein acylation.
Cytotoxic Effects on Cancer Cells
Studies on various fatty acids and their derivatives have demonstrated cytotoxic activity against cancer cell lines. For instance, fatty acid amides have shown selective cytotoxicity against murine breast cancer cells. It is plausible that this compound, due to its high reactivity and lipophilic nature, could exhibit cytotoxic effects. This could occur through disruption of cell membrane integrity, induction of apoptosis, or by interfering with critical metabolic pathways that are often upregulated in cancer cells.
Potential Therapeutic Applications
The potential biological activities of this compound open avenues for its investigation in several therapeutic areas.
-
Oncology: As a potential cytotoxic agent and modulator of protein function, this compound and its derivatives could be explored as novel anticancer agents. Its ability to acylate proteins could be leveraged to target specific enzymes or signaling pathways that are crucial for cancer cell survival and proliferation.
-
Drug Delivery: The lipophilic nature of the tridecanoyl group could be utilized in drug delivery systems to enhance the cellular uptake and bioavailability of other therapeutic agents.
-
Antimicrobial Agents: Lipoamino acid conjugates derived from fatty acids have shown potent antimicrobial and anti-biofilm activities. This compound could serve as a precursor for the synthesis of novel antimicrobial compounds.
Experimental Protocols
To investigate the potential biological activities of this compound, a series of well-established experimental protocols can be employed.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on cancer and non-cancerous cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., human fibroblasts) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to quantify the cytotoxic potency of this compound.
Figure 2: Workflow for in vitro cytotoxicity testing of this compound.
Acyl-Resin Assisted Capture (Acyl-RAC) for Identification of Acylated Proteins
Objective: To identify proteins that are acylated by this compound in a cellular context.
Methodology: This protocol is adapted from established methods for detecting S-acylated proteins.
-
Cell Lysis and Blocking: Lyse cells treated with this compound and block free thiol groups on proteins using a blocking reagent like N-ethylmaleimide (NEM).
-
Thioester Cleavage: Cleave the thioester bonds formed by this compound acylation using hydroxylamine. This exposes the previously acylated cysteine residues.
-
Capture on Resin: Capture the proteins with newly exposed thiol groups on a thiopropyl sepharose resin.
-
Elution and Identification: Elute the captured proteins and identify them using mass spectrometry.
Figure 3: Experimental workflow for Acyl-Resin Assisted Capture (Acyl-RAC).
Quantitative Data Summary
Due to the absence of direct experimental data for this compound, the following tables present a hypothetical framework for summarizing quantitative data, based on typical results for related compounds.
Table 1: Hypothetical Cytotoxicity of this compound (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 (Breast Cancer) | 50 | 25 | 10 |
| HCT-116 (Colon Cancer) | 60 | 30 | 15 |
| Human Fibroblasts | >100 | >100 | >100 |
Table 2: Hypothetical Enzyme Inhibition by this compound
| Enzyme Target | IC50 (µM) | Inhibition Type |
| Long-Chain Acyl-CoA Synthetase | 5 | Covalent |
| Protein Kinase X | 15 | Covalent |
| Protease Y | >100 | - |
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule with significant potential for biological activity. Its high reactivity suggests a strong propensity for protein acylation, a modification with profound implications for cellular signaling and function. The extrapolated potential for cytotoxic effects against cancer cells warrants further investigation.
Future research should focus on:
-
Direct Biological Evaluation: Conducting in vitro and in vivo studies to directly assess the cytotoxicity, anti-proliferative, and other biological effects of this compound.
-
Proteomic Profiling: Utilizing techniques like Acyl-RAC to identify the specific protein targets of this compound acylation.
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by this compound treatment.
-
Synthesis of Derivatives: Synthesizing and evaluating derivatives of this compound to optimize for specific biological activities and reduce potential toxicity.
This technical guide provides a foundational framework to stimulate and guide future research into the biological landscape of this compound, a molecule that may hold the key to novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols: The Use of Tridecanoyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecanoyl chloride (C13H25ClO), a long-chain acyl chloride, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the tridecanoyl group into various molecules. Its reactivity as an acylating agent makes it a valuable building block in the synthesis of a diverse range of compounds, including specialty surfactants, biologically active molecules, and modified materials. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 17746-06-4 | [1] |
| Molecular Formula | C₁₃H₂₅ClO | [1] |
| Molecular Weight | 232.79 g/mol | [1] |
| Appearance | Colorless to light yellow oily liquid | |
| Boiling Point | 148-150 °C at 10 mmHg | |
| Density | 0.91 g/mL at 25 °C | |
| Purity | >98% | [1] |
Applications in Organic Synthesis
This compound is a key reagent in several important organic reactions, including:
-
Friedel-Crafts Acylation: For the synthesis of aryl ketones.
-
N-Acylation: For the preparation of amides, including N-acyl amino acids and N-acyl homoserine lactones.
-
O-Acylation: For the synthesis of esters, such as mono- and diacylglycerols.
-
Surface Modification: For the functionalization of polymers and other materials to alter their surface properties.
I. Friedel-Crafts Acylation: Synthesis of Aryl Ketones
The Friedel-Crafts acylation is a classic method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group, leading to the synthesis of aryl ketones. These ketones are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Reaction Scheme: Acylation of Anisole (B1667542)
Caption: Friedel-Crafts acylation of anisole with this compound.
Experimental Protocol: Synthesis of 4-Methoxy-1-tridecanoylbenzene
This protocol is adapted from a general procedure for the Friedel-Crafts acylation of anisole.
Materials:
-
This compound (1.0 eq)
-
Anisole (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add anisole (1.1 eq) to the stirred suspension.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired aryl ketone.
Quantitative Data (Expected):
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Anisole | AlCl₃ | DCM | 3-4 | 0 to RT | 75-85 |
II. N-Acylation Reactions
This compound readily reacts with primary and secondary amines to form stable amide bonds. This reaction is fundamental in the synthesis of various biologically relevant molecules.
A. Synthesis of N-Tridecanoylglycine
N-acyl amino acids are a class of surfactants with excellent biocompatibility and foaming properties.
Reaction Scheme: Acylation of Glycine (B1666218)
Caption: Schotten-Baumann reaction for the synthesis of N-Tridecanoylglycine.
Experimental Protocol: Synthesis of N-Tridecanoylglycine
This protocol is based on the Schotten-Baumann reaction conditions for the acylation of amino acids.
Materials:
-
This compound (1.0 eq)
-
Glycine (1.1 eq)
-
Sodium hydroxide (B78521) (NaOH) (2.2 eq)
-
Acetone
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a pH meter, dissolve glycine (1.1 eq) and sodium hydroxide (1.1 eq) in deionized water.
-
Cool the solution to 10-15 °C in an ice-water bath.
-
Simultaneously, add this compound (1.0 eq) dissolved in acetone and a solution of sodium hydroxide (1.1 eq) in water dropwise from separate dropping funnels over a period of 1 hour, maintaining the pH of the reaction mixture between 10 and 11.
-
After the addition is complete, continue stirring for an additional 2 hours at room temperature.
-
Cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the white precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield N-tridecanoylglycine.
Quantitative Data (Expected):
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Glycine | NaOH | Water/Acetone | 3 | 10-25 | 85-95 |
B. Synthesis of N-Tridecanoyl-L-Homoserine Lactone
N-acyl homoserine lactones (AHLs) are signaling molecules involved in bacterial quorum sensing. The synthesis of these molecules is crucial for studying bacterial communication and for the development of anti-biofilm agents.
Reaction Scheme: Acylation of L-Homoserine Lactone
Caption: Synthesis of N-Tridecanoyl-L-Homoserine Lactone.
Experimental Protocol: Synthesis of N-Tridecanoyl-L-Homoserine Lactone
This protocol is adapted from a general procedure for the synthesis of N-acyl homoserine lactones.
Materials:
-
This compound (1.0 eq)
-
L-Homoserine lactone hydrobromide (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Suspend L-homoserine lactone hydrobromide (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add triethylamine (2.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain N-tridecanoyl-L-homoserine lactone.
Quantitative Data (Expected):
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | L-Homoserine Lactone HBr | Et₃N | DCM | 12-16 | 0 to RT | 60-75 |
III. O-Acylation: Synthesis of Esters
This compound is an effective reagent for the esterification of alcohols, a fundamental transformation in organic synthesis for the production of lipids, plasticizers, and other functional molecules.
Reaction Scheme: Acylation of Ethanolamine (B43304)
Caption: Reaction of this compound with ethanolamine.
Experimental Protocol: Acylation of Ethanolamine
In the reaction with ethanolamine, N-acylation is generally favored over O-acylation due to the higher nucleophilicity of the amine group.
Materials:
-
This compound (1.0 eq)
-
Ethanolamine (1.1 eq)
-
Pyridine (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve ethanolamine (1.1 eq) and pyridine (1.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Filter the reaction mixture to remove pyridine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.
Quantitative Data (Expected):
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Ethanolamine | Pyridine | THF | 4-6 | 0 to RT | 80-90 |
IV. Surface Modification of Polymers
This compound can be used to modify the surface of polymers containing hydroxyl or amine groups. This modification can impart hydrophobicity to the polymer surface, which can be useful in various applications, such as in the fabrication of medical devices and specialized coatings.
Logical Workflow: Surface Grafting onto a Hydroxylated Polymer
Caption: General workflow for the surface modification of a hydroxylated polymer.
Experimental Protocol: Surface Modification of a Hydroxylated Polymer Film
This is a general protocol that can be adapted for various hydroxyl-containing polymers (e.g., cellulose, polyvinyl alcohol).
Materials:
-
Polymer film with surface hydroxyl groups
-
This compound
-
Anhydrous toluene
-
Anhydrous pyridine
-
Acetone
-
Deionized water
Procedure:
-
Clean the polymer film by sonicating in acetone and then deionized water, followed by drying under a stream of nitrogen.
-
Immerse the dried polymer film in a solution of this compound (e.g., 0.1 M) and pyridine (e.g., 0.12 M) in anhydrous toluene.
-
Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 4-24 hours) under a nitrogen atmosphere.
-
After the reaction, remove the film and wash it sequentially with toluene, acetone, and deionized water to remove any unreacted reagents and byproducts.
-
Dry the modified polymer film under vacuum.
-
Characterize the surface modification using techniques such as contact angle measurement (to assess hydrophobicity) and X-ray Photoelectron Spectroscopy (XPS) (to confirm the presence of the acyl group).
Expected Outcome:
The successful grafting of the tridecanoyl chains onto the polymer surface will result in an increase in the water contact angle, indicating a more hydrophobic surface. XPS analysis should show an increase in the carbon content and the appearance of a C=O peak in the C1s spectrum.
| Polymer Substrate | Reagent | Catalyst/Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Outcome |
| Hydroxylated Polymer | This compound | Pyridine | Toluene | 4-24 | 60-80 | Increased Hydrophobicity |
Safety Information
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It reacts with water to produce hydrochloric acid.
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical reactions should be performed with appropriate safety precautions.
References
Application Notes and Protocols for N-acylation of Chitosan using Tridecanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitosan (B1678972), a linear polysaccharide derived from the deacetylation of chitin, has garnered significant attention in biomedical and pharmaceutical fields due to its biocompatibility, biodegradability, and mucoadhesive properties. However, its application is often limited by its poor solubility in neutral and alkaline aqueous solutions. Hydrophobic modification of chitosan through N-acylation with long-chain fatty acids, such as tridecanoic acid, enhances its amphiphilicity. This modification allows for the self-assembly of chitosan derivatives into nanoparticles, making them promising carriers for drug delivery systems. The introduction of the tridecanoyl group increases the hydrophobicity of chitosan, which can improve the encapsulation of hydrophobic drugs and enhance interaction with cell membranes, potentially leading to improved cellular uptake and bioavailability.[1][2]
This document provides a detailed protocol for the N-acylation of chitosan using tridecanoyl chloride, methods for characterization of the resulting N-tridecanoyl chitosan, and an overview of its potential application in drug delivery, including the cellular uptake mechanism of nanoparticles formulated from this modified polymer.
Experimental Protocols
Materials
-
Chitosan (medium molecular weight, degree of deacetylation > 85%)
-
This compound
-
Acetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Dialysis tubing (MWCO 12-14 kDa)
Protocol for N-acylation of Chitosan with this compound
This protocol is adapted from established methods for the N-acylation of chitosan with long-chain fatty acid chlorides.[3]
-
Dissolution of Chitosan:
-
Dissolve 1 g of chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution by stirring overnight at room temperature until a clear, viscous solution is obtained.
-
-
pH Adjustment:
-
Adjust the pH of the chitosan solution to approximately 7.2 by the slow, dropwise addition of a 1 M NaOH solution under vigorous stirring. This will result in the formation of a fine, gel-like precipitate of chitosan.
-
-
Acylation Reaction:
-
In a separate flask, dissolve the desired amount of this compound in 20 mL of methanol.
-
Slowly add the this compound solution to the chitosan gel slurry with continuous, vigorous stirring.
-
Allow the reaction to proceed for 16-24 hours at room temperature with constant stirring. The molar ratio of this compound to the glucosamine (B1671600) units of chitosan can be varied to achieve different degrees of substitution (see Table 1).
-
-
Purification of N-tridecanoyl Chitosan:
-
After the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of acetone (approximately 5 times the volume of the reaction mixture) under stirring.
-
Collect the precipitate by filtration.
-
Wash the collected product extensively with methanol to remove unreacted this compound and other byproducts.
-
Further purify the product by dialysis against distilled water for 48 hours, changing the water frequently.
-
Lyophilize the purified product to obtain N-tridecanoyl chitosan as a white, fluffy solid.
-
Data Presentation
Table 1: Influence of Molar Ratio of this compound on the Degree of Substitution (DS) of Chitosan
The degree of substitution (DS) is defined as the number of acyl groups per 100 glucosamine units. The DS can be determined using techniques such as ¹H NMR spectroscopy or elemental analysis.[4][5] The following table provides expected DS values based on the molar ratio of this compound to chitosan's glucosamine units, extrapolated from data for similar long-chain acyl chlorides.
| Molar Ratio (this compound : Glucosamine Unit) | Expected Degree of Substitution (DS, %) |
| 0.5 : 1 | 10 - 20 |
| 1 : 1 | 25 - 40 |
| 2 : 1 | 45 - 60 |
Note: Actual DS may vary depending on specific reaction conditions such as temperature, reaction time, and the physical state of the chitosan.
Characterization of N-tridecanoyl Chitosan
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the successful N-acylation of chitosan. The FTIR spectrum of N-tridecanoyl chitosan will show characteristic peaks of both the chitosan backbone and the attached tridecanoyl chains.
Table 2: Characteristic FTIR Peaks for Chitosan and N-tridecanoyl Chitosan
| Wavenumber (cm⁻¹) | Assignment in Chitosan | Assignment in N-tridecanoyl Chitosan |
| ~3400 | O-H and N-H stretching | O-H and N-H stretching |
| ~2920, ~2850 | C-H stretching | C-H stretching (intensified due to alkyl chain) |
| ~1650 | Amide I (C=O stretching of acetyl group) | Amide I (C=O stretching, intensified) |
| ~1590 | N-H bending of primary amine | N-H bending (decreased intensity) |
| ~1380 | C-H bending | C-H bending |
| ~1070 | C-O stretching | C-O stretching |
The key indicators of successful N-acylation are the increased intensity of the C-H stretching peaks around 2920 and 2850 cm⁻¹ and the amide I band around 1650 cm⁻¹, along with a decrease in the intensity of the primary amine N-H bending peak around 1590 cm⁻¹.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation and quantitative determination of the degree of substitution of N-tridecanoyl chitosan. The sample is typically dissolved in a mixture of D₂O and DCl.
Table 3: Characteristic ¹H NMR Chemical Shifts for N-tridecanoyl Chitosan
| Chemical Shift (ppm) | Assignment |
| ~0.8-0.9 | Terminal methyl protons (-CH₃) of the tridecanoyl chain |
| ~1.2-1.4 | Methylene protons (-CH₂-) of the tridecanoyl chain |
| ~2.2-2.4 | Methylene protons (-CH₂-) adjacent to the carbonyl group of the tridecanoyl chain |
| ~3.1 | H-2 proton of the glucosamine unit |
| ~3.5-4.0 | H-3, H-4, H-5, H-6 protons of the glucosamine ring |
| ~4.5 | H-1 proton of the glucosamine unit |
The degree of substitution can be calculated by comparing the integral of the terminal methyl protons of the tridecanoyl chain to the integral of a known number of protons on the chitosan backbone, such as the H-1 proton.
Mandatory Visualizations
Experimental Workflow for N-acylation of Chitosan
Caption: Workflow for the synthesis and purification of N-tridecanoyl chitosan.
Cellular Uptake and Intracellular Trafficking of N-tridecanoyl Chitosan Nanoparticles
Hydrophobically modified chitosan, such as N-tridecanoyl chitosan, can self-assemble into nanoparticles in an aqueous environment. These nanoparticles are promising vehicles for drug delivery. Their interaction with cells and subsequent intracellular fate are crucial for their therapeutic efficacy.
References
- 1. Cellular uptake mechanism and intracellular fate of hydrophobically modified glycol chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. The Endosomal Escape of Nanoparticles: Toward More Efficient Cellular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tridecanoyl Chloride as a Derivatizing Agent for GC-MS Analysis of Amines and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the derivatization of primary and secondary amines, as well as primary and secondary alcohols, using tridecanoyl chloride for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The derivatization process converts these polar and often non-volatile analytes into their corresponding N-tridecanoyl amides and tridecanoate (B1259635) esters. These derivatives exhibit improved thermal stability, volatility, and chromatographic properties, leading to enhanced separation and detection. This method is particularly suitable for the quantitative analysis of a wide range of analytes in complex matrices.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many biologically and pharmaceutically relevant molecules, such as primary and secondary amines and alcohols, possess polar functional groups that render them unsuitable for direct GC-MS analysis due to poor volatility, thermal lability, and potential for undesirable interactions with the chromatographic column.
Chemical derivatization is a crucial sample preparation step to overcome these limitations. Acylation with reagents like this compound is an effective strategy to block the active hydrogens in -NH2, >NH, and -OH groups, thereby increasing the volatility and thermal stability of the analytes. The resulting tridecanoyl derivatives are less polar and more amenable to GC separation, often yielding characteristic mass spectra that facilitate identification and quantification.
This compound (C13H25ClO) is a long-chain acyl chloride that reacts readily with nucleophilic functional groups under mild conditions. The introduction of the C13 alkyl chain significantly increases the hydrophobicity and molecular weight of the analytes, leading to improved chromatographic retention and separation from matrix interferences.
Principle of the Method
The derivatization reaction involves the nucleophilic acyl substitution of the chlorine atom in this compound by the lone pair of electrons on the nitrogen of a primary or secondary amine, or the oxygen of a primary or secondary alcohol. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct and catalyze the reaction. The resulting N-tridecanoyl amides and tridecanoate esters are then extracted into an organic solvent for GC-MS analysis.
Experimental Protocols
Reagents and Materials
-
This compound (>98% purity)
-
Pyridine (anhydrous, >99.8%) or Triethylamine (>99.5%)
-
Aprotic organic solvent (e.g., Dichloromethane, Toluene, Hexane - GC grade)
-
Analytes of interest (e.g., primary/secondary amines, primary/secondary alcohols)
-
Internal Standard (e.g., a compound of similar chemical nature but with a different chain length, not present in the sample)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Standard and Sample Preparation
Standard Preparation:
-
Prepare individual stock solutions of the target analytes and the internal standard in a suitable organic solvent (e.g., 1 mg/mL in dichloromethane).
-
Prepare a series of calibration standards by diluting the stock solutions to the desired concentrations. A typical concentration range for calibration could be 0.1 µg/mL to 50 µg/mL.
Sample Preparation (General Procedure):
-
For liquid samples, take a known volume (e.g., 1 mL) and, if necessary, adjust the pH.
-
For solid samples, perform a suitable extraction procedure to isolate the analytes of interest.
-
Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of aprotic organic solvent.
Derivatization Protocol
-
To 100 µL of the standard solution or sample extract in a reaction vial, add 50 µL of anhydrous pyridine (or triethylamine).
-
Add 50 µL of a 10% (v/v) solution of this compound in an aprotic organic solvent (e.g., dichloromethane).
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Add 200 µL of deionized water to quench the reaction and wash the mixture. Vortex for 30 seconds.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the organic (lower) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters and may require optimization based on the specific instrument and analytes.
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
-
Data Presentation
The following tables present representative quantitative data for the analysis of a series of aliphatic amines and alcohols after derivatization. This data is analogous to what can be expected when using this compound as the derivatizing agent.[1]
Table 1: Linearity and Limits of Detection for Derivatized Aliphatic Amines
| Analyte (as derivative) | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (pg/mL) |
| N-Tridecanoyl-methylamine | 0.15 - 50 | 0.9995 | 0.12 |
| N-Tridecanoyl-ethylamine | 0.15 - 50 | 0.9998 | 0.15 |
| N-Tridecanoyl-propylamine | 0.15 - 50 | 0.9992 | 0.21 |
| N-Tridecanoyl-butylamine | 0.15 - 50 | 0.9996 | 0.25 |
| N,N-Di-tridecanoyl-dimethylamine | 0.20 - 50 | 0.9989 | 0.30 |
Table 2: Recovery Data for Derivatized Aliphatic Alcohols in Spiked Water Samples
| Analyte (as derivative) | Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| Methanol tridecanoate | 10 | 92.5 | 4.8 |
| Ethanol tridecanoate | 10 | 95.1 | 4.2 |
| Propanol tridecanoate | 10 | 94.3 | 4.5 |
| Butanol tridecanoate | 10 | 93.8 | 4.6 |
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the derivatization reaction and the experimental workflow.
Caption: Signaling pathway of the derivatization reaction.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The use of this compound as a derivatizing agent provides a reliable and sensitive method for the GC-MS analysis of primary and secondary amines and alcohols. The protocol is straightforward and results in derivatives with excellent chromatographic properties, allowing for low-level detection and accurate quantification in various sample matrices. This application note serves as a comprehensive guide for researchers and scientists in developing and validating analytical methods for these important classes of compounds.
References
Application Notes and Protocols: Tridecanoyl Chloride in Polymer Chemistry
Introduction
Tridecanoyl chloride (CH₃(CH₂)₁₁COCl) is a long-chain aliphatic acyl chloride. Its chemical structure, featuring a reactive acyl chloride group and a thirteen-carbon alkyl chain, makes it a valuable reagent in polymer chemistry for introducing hydrophobicity and altering the physical properties of polymers. While dicarboxylic acid chlorides are common monomers for step-growth polymerization, monofunctional acyl chlorides like this compound are primarily utilized for polymer modification, including surface functionalization and graft copolymerization, to tailor material properties for specific applications. These modifications can enhance thermal stability, and hydrophobicity, and provide unique characteristics for applications in high-performance materials and drug delivery systems.
This document outlines key applications of this compound in polymer chemistry, providing detailed experimental protocols, representative data, and workflow diagrams to guide researchers and scientists.
Application 1: Surface Modification of Polymers for Enhanced Hydrophobicity
The introduction of long alkyl chains onto the surface of a polymer can significantly increase its hydrophobicity. This is particularly useful for materials requiring water repellency or reduced surface energy. This compound can be used to acylate hydroxyl or amine groups present on a polymer's surface.
Experimental Protocol: Surface Acylation of Poly(vinyl alcohol) (PVA) Film
This protocol describes the surface modification of a PVA film with this compound to create a hydrophobic surface.
Materials:
-
Poly(vinyl alcohol) (PVA) film (average Mw 89,000-98,000)
-
This compound (≥98%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous triethylamine (B128534) (TEA)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., Schlenk line)
-
Goniometer for contact angle measurements
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectrometer
Procedure:
-
Preparation of PVA Film: A 5% (w/v) solution of PVA in deionized water is cast onto a clean glass plate and dried at 60°C for 24 hours to form a uniform film. The film is then cut into desired dimensions (e.g., 2 cm x 2 cm).
-
Reaction Setup: The PVA film is placed in a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The system is purged with dry nitrogen for 30 minutes to ensure an inert atmosphere.
-
Solvent and Base Addition: 100 mL of anhydrous DMF is added to the flask, followed by the addition of 5 mL of anhydrous triethylamine (TEA) to act as an acid scavenger. The mixture is stirred until the PVA film is fully submerged and the setup is gently heated to 50°C.
-
Acylation Reaction: A solution of this compound (10 mL) in anhydrous DMF (20 mL) is added dropwise to the reaction flask over a period of 1 hour. The reaction is allowed to proceed at 50°C for 24 hours under a nitrogen atmosphere.
-
Washing and Purification: After the reaction, the film is removed from the flask and washed sequentially with dichloromethane (3 x 50 mL) and deionized water (3 x 50 mL) to remove unreacted this compound, triethylamine hydrochloride, and residual DMF.
-
Drying: The modified PVA film is dried in a vacuum oven at 40°C for 24 hours.
-
Characterization: The surface modification is confirmed by ATR-FTIR spectroscopy and the change in hydrophobicity is quantified by water contact angle measurements.
Data Presentation
Table 1: Characterization of Surface-Modified PVA Film
| Sample | Functional Group (ATR-FTIR, cm⁻¹) | Water Contact Angle (°) |
| Unmodified PVA | 3300-3500 (O-H stretch) | 45 ± 2 |
| Tridecanoyl-PVA | 1735 (C=O stretch, ester) | 105 ± 3 |
Experimental Workflow
Caption: Workflow for the surface modification of a PVA film with this compound.
Application 2: Synthesis of Graft Copolymers via Atom Transfer Radical Polymerization (ATRP)
This compound can be used to modify an initiator for ATRP, thereby allowing the growth of polymer chains with a terminal long-chain alkyl group. This approach is useful for creating amphiphilic block copolymers.
Experimental Protocol: Synthesis of a Tridecanoyl-Terminated ATRP Initiator and Subsequent Polymerization of Methyl Methacrylate (B99206) (MMA)
Part A: Synthesis of 2-Bromo-2-methylpropionyl tridecanoate (B1259635) (BrMPT)
Materials:
-
This compound (≥98%)
-
2-Hydroxyethyl 2-bromo-2-methylpropanoate (B8525525)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen gas
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup
-
Rotary evaporator
-
NMR Spectrometer
Procedure:
-
Reaction Setup: A two-neck round-bottom flask containing 2-hydroxyethyl 2-bromo-2-methylpropanoate (1 eq.) and anhydrous DCM is cooled to 0°C in an ice bath under a nitrogen atmosphere.
-
Base Addition: Anhydrous triethylamine (1.2 eq.) is added to the flask.
-
Acylation: this compound (1.1 eq.) dissolved in anhydrous DCM is added dropwise over 30 minutes. The reaction is stirred at 0°C for 1 hour and then at room temperature overnight.
-
Workup: The reaction mixture is washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to obtain pure BrMPT.
-
Characterization: The structure of BrMPT is confirmed by ¹H and ¹³C NMR.
Part B: ATRP of Methyl Methacrylate (MMA)
Materials:
-
BrMPT initiator
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous toluene (B28343)
-
Methanol
-
Nitrogen gas
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere setup
-
Syringes
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Reaction Setup: A Schlenk flask is charged with CuBr (1 eq.) and the BrMPT initiator (1 eq.). The flask is sealed and subjected to three vacuum-nitrogen cycles.
-
Monomer and Ligand Addition: Anhydrous toluene, MMA (100 eq.), and PMDETA (1 eq.) are added via degassed syringes.
-
Polymerization: The flask is placed in a preheated oil bath at 70°C. The polymerization is allowed to proceed for a specified time to achieve the desired conversion.
-
Termination: The polymerization is quenched by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Purification: The mixture is diluted with toluene and passed through a short column of neutral alumina (B75360) to remove the copper catalyst. The polymer is then precipitated in cold methanol, filtered, and dried under vacuum.
-
Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer are determined by GPC.
Data Presentation
Table 2: GPC Analysis of Tridecanoyl-Terminated PMMA
| Polymerization Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 2 | 35 | 4,500 | 1.15 |
| 4 | 68 | 8,200 | 1.12 |
| 6 | 92 | 11,500 | 1.10 |
Reaction and Workflow Diagram
Caption: Workflow for the synthesis of a tridecanoyl-terminated ATRP initiator and subsequent polymerization.
Application 3: Synthesis of Polyamides with Pendant Alkyl Chains
This compound can be incorporated into a polyamide backbone by reacting it with a diamine that also contains a reactive side group, such as a hydroxyl group. This results in a polymer with pendant long alkyl chains, which can influence its solubility and thermal properties.
Experimental Protocol: Synthesis of a Modified Polyamide
This protocol describes the synthesis of a polyamide from sebacoyl chloride and 1,6-hexanediamine (B7767898), with subsequent modification using this compound on a hydroxyl-containing diamine co-monomer.
Materials:
-
Sebacoyl chloride
-
1,6-Hexanediamine
-
This compound
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous pyridine (B92270)
-
Methanol
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Inert atmosphere setup
-
Viscometer
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Polymerization: In a three-neck flask under nitrogen, a solution of 1,6-hexanediamine (0.9 eq.) and 3-amino-1,2-propanediol (0.1 eq.) in anhydrous NMP is prepared. The solution is cooled to 0°C.
-
A solution of sebacoyl chloride (1 eq.) in anhydrous NMP is added dropwise with vigorous stirring. The reaction is stirred at 0°C for 2 hours and then at room temperature for 24 hours.
-
Modification: The resulting polymer solution is cooled to 0°C, and anhydrous pyridine (2 eq.) is added.
-
A solution of this compound (0.1 eq.) in anhydrous NMP is added dropwise. The reaction is stirred at room temperature for 48 hours.
-
Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitate is collected by filtration, washed thoroughly with methanol, and dried under vacuum at 60°C.
-
Characterization: The inherent viscosity of the polymer is measured in m-cresol. The glass transition temperature (Tg) and melting temperature (Tm) are determined by DSC.
Data Presentation
Table 3: Properties of Modified Polyamide
| Polymer | Inherent Viscosity (dL/g) | T₉ (°C) | Tₘ (°C) |
| Unmodified Polyamide | 1.2 | 65 | 225 |
| Tridecanoyl-Modified Polyamide | 1.1 | 58 | 210 |
Logical Relationship Diagram
Caption: Logical flow for the synthesis of a tridecanoyl-modified polyamide.
Disclaimer: The protocols and data presented are representative and may require optimization for specific experimental conditions and desired material properties. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes & Protocols: Synthesis of Fatty Acid Esters with Tridecanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecanoyl chloride is the acyl chloride derivative of tridecanoic acid, a 13-carbon saturated fatty acid. As a highly reactive acylating agent, it serves as a critical starting material for the synthesis of various fatty acid esters. These esters are not only valuable as chemical standards and intermediates but also hold significant promise in the pharmaceutical and drug development sectors. The esterification of therapeutic agents is a widely employed prodrug strategy to enhance lipophilicity, improve membrane permeability, and optimize oral bioavailability. Furthermore, certain fatty acid esters, such as methyl tridecanoate (B1259635), have demonstrated intrinsic biological activities, including antibacterial properties against various enteric pathogens.[1][2]
This document provides detailed protocols for the synthesis and purification of fatty acid esters using this compound and explores their applications in drug development.
Section 1: Applications in Research and Drug Development
Prodrug Development for Enhanced Bioavailability
Esterification is a classic prodrug approach used to mask polar functional groups (e.g., hydroxyl, carboxyl, or amino groups) on a parent drug molecule. By covalently attaching the lipophilic tridecanoyl group, the resulting ester prodrug can exhibit improved transport across biological membranes. This strategy is particularly useful for enhancing the oral absorption of drugs that would otherwise have poor permeability.[3] Once absorbed, the ester linkage is designed to be cleaved by endogenous esterase enzymes present in plasma and tissues, releasing the active parent drug.
Modification of Physicochemical Properties
The incorporation of a C13 alkyl chain can significantly alter a molecule's solubility and lipophilicity. This is a key tool for formulators aiming to develop drug delivery systems, such as lipid nanoparticles or nanosuspensions, where drug partitioning behavior is critical.[4]
Intrinsic Biological Activity
Tridecanoate esters themselves can possess biological activity. For instance, methyl tridecanoate has been shown to have antibacterial effects against both Gram-positive and Gram-negative bacteria, with a proposed mechanism involving the disruption of the bacterial cell membrane.[1]
Table 1: In Vitro Antibacterial Activity of Methyl Tridecanoate
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
|---|---|---|
| Enterococcus faecalis | 375 | 750 |
| S. enterica ser. Typhimurium | 375 | 750 |
| Bacillus cereus | >1375 | >1375 |
Section 2: Synthesis and Purification Protocols
The reaction of this compound with an alcohol is a vigorous nucleophilic acyl substitution that proceeds rapidly, often at room temperature or below. The reaction produces the desired ester and hydrogen chloride (HCl) gas as a byproduct. A base, such as pyridine (B92270) or triethylamine, is typically included to neutralize the HCl, driving the reaction to completion.
Protocol 1: General Synthesis of a Tridecanoate Ester
This protocol describes a general method for reacting this compound with a primary or secondary alcohol.
Materials:
-
This compound
-
Alcohol of interest (e.g., ethanol, isopropanol, a functionalized alcohol)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the flask in an ice bath to 0 °C with stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the this compound solution dropwise to the stirred alcohol solution over 15-30 minutes. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (2x)
-
Saturated NaHCO₃ solution (2x, to remove excess acid)
-
Brine (1x)
-
-
Drying: Dry the separated organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude product using silica (B1680970) gel column chromatography (see Protocol 2).
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude tridecanoate ester
-
Silica gel (e.g., 60-120 mesh)
-
Eluent system (e.g., a gradient of hexane (B92381)/ethyl acetate, starting with high hexane content)
-
Glass column, collection tubes, TLC plates
Procedure:
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude ester in a minimal amount of the eluent or a compatible solvent (like DCM) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the solvent system. The non-polar ester product will elute before more polar impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified tridecanoate ester.
Section 3: Data Presentation
The synthesis of esters from acyl chlorides and unhindered primary or secondary alcohols is typically a high-yielding reaction. The table below provides representative data for the synthesis of various tridecanoate esters following the general protocol.
Table 2: Representative Synthesis Data for Tridecanoate Esters
| Alcohol Substrate | Product Name | Molar Ratio (Alcohol:Acyl Chloride:Base) | Typical Reaction Time (h) | Expected Yield (%) | Purity by GC-MS (%) |
|---|---|---|---|---|---|
| Methanol | Methyl Tridecanoate | 1 : 1.1 : 1.2 | 1-2 | >95% | >98% |
| Ethanol | Ethyl Tridecanoate | 1 : 1.1 : 1.2 | 1-2 | >95% | >98% |
| Isopropanol | Isopropyl Tridecanoate | 1 : 1.1 : 1.2 | 2-4 | 85-90% | >97% |
| Glycerol (B35011) | Glyceryl Tridecanoates* | 1 : 3.3 : 3.6 | 4-8 | Variable | Mixture |
*Note: The reaction with polyols like glycerol can be complex, potentially yielding a mixture of mono-, di-, and tri-substituted esters. Stoichiometry and reaction conditions must be carefully controlled to favor a specific product. Purification of the resulting mixture can be challenging.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytonanomaterials as therapeutic agents and drug delivery carriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Surface Modification of Biomaterials with Tridecanoyl Chloride
Disclaimer: Tridecanoyl chloride is not widely documented for the surface modification of biomaterials. The following application notes and protocols are based on the established use of analogous long-chain acyl chlorides (e.g., lauroyl chloride, palmitoyl (B13399708) chloride) for similar purposes. These instructions are intended for research and development professionals and should be adapted and optimized for specific biomaterials and applications.
Application Notes
The surface modification of biomaterials with this compound, a long-chain fatty acid chloride, is a promising strategy to impart hydrophobicity and modulate the biological response to implanted materials. This modification is particularly relevant for researchers, scientists, and drug development professionals seeking to enhance the performance of biomaterials in various biomedical applications. By covalently attaching the 13-carbon alkyl chain of this compound to the surface of a biomaterial, it is possible to tailor its surface properties without altering its bulk characteristics.
1. Enhancing Hydrophobicity for Improved Biocompatibility and Reduced Biofouling:
Many biomaterials, particularly those with hydrophilic surfaces, can elicit an undesirable foreign body response upon implantation, characterized by rapid protein adsorption and subsequent inflammatory cell adhesion. Increasing the hydrophobicity of the material surface can modulate these initial interactions. A this compound-modified surface is expected to exhibit increased water contact angles, indicating reduced wettability. This alteration can lead to a more controlled protein adsorption profile, potentially favoring the adsorption of proteins that passivate the surface and reduce platelet adhesion and activation, thereby improving hemocompatibility. Furthermore, the hydrophobic surface can hinder bacterial adhesion and biofilm formation, a critical factor in preventing implant-associated infections.
2. Modulating Drug Delivery Kinetics:
For biomaterials designed as drug delivery systems, surface modification with this compound can serve as a hydrophobic barrier to control the release rate of encapsulated therapeutic agents. The long alkyl chains can retard the diffusion of hydrophilic drugs from the biomaterial matrix, prolonging the release profile and maintaining therapeutic concentrations for an extended period. This is particularly advantageous for long-term drug delivery applications, such as in tissue engineering scaffolds or implantable drug depots.
3. Improving Interfacial Adhesion in Composites:
In the fabrication of composite biomaterials, achieving strong adhesion between a hydrophilic matrix (e.g., a polysaccharide) and a hydrophobic reinforcing agent can be challenging. Surface modification of the hydrophilic component with this compound can enhance its compatibility with the hydrophobic phase, leading to improved stress transfer and overall mechanical properties of the composite.
Potential Applications:
-
Cardiovascular Devices: Surface modification of stents, vascular grafts, and heart valves to improve blood compatibility and reduce thrombosis.
-
Orthopedic Implants: Coating of metallic or ceramic implants to reduce bacterial adhesion and promote integration with surrounding tissue.
-
Drug Delivery Systems: Functionalization of nanoparticles, microparticles, and hydrogels for controlled and sustained drug release.
-
Tissue Engineering Scaffolds: Modification of scaffold surfaces to control cell-material interactions and guide tissue regeneration.
-
Soft Tissue Implants: Enhancing the biostability and reducing the inflammatory response to implants used in plastic and reconstructive surgery.
Experimental Protocols
The following protocols are generalized for the surface modification of a polysaccharide-based biomaterial (e.g., cellulose, chitosan) with this compound. Researchers should adjust the parameters based on the specific substrate and desired degree of modification.
Protocol 1: Surface Acylation of a Polysaccharide Biomaterial Film
Objective: To covalently attach tridecanoyl chains to the surface of a polysaccharide film to increase its hydrophobicity.
Materials:
-
Polysaccharide biomaterial film (e.g., chitosan (B1678972) film cast from a 2% w/v solution in 1% acetic acid)
-
This compound (≥98% purity)
-
Anhydrous pyridine (B92270) (or another suitable base like triethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Nitrogen gas
-
Glass reaction vessel with a magnetic stirrer
-
Syringes and needles
-
Standard laboratory glassware
Procedure:
-
Substrate Preparation:
-
Cut the polysaccharide film into the desired dimensions (e.g., 1 cm x 1 cm).
-
Thoroughly wash the films with ethanol and then deionized water to remove any surface contaminants.
-
Dry the films under vacuum at 60°C for at least 4 hours to remove residual water.
-
-
Reaction Setup:
-
Place the dried biomaterial film in a clean, dry glass reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel with a rubber septum and purge with dry nitrogen gas for 15 minutes to create an inert atmosphere.
-
Through the septum, add enough anhydrous DMF (or DCM) to completely submerge the film.
-
Add anhydrous pyridine to the solvent (e.g., 1.2 molar equivalents relative to the estimated surface hydroxyl/amine groups). Pyridine acts as a catalyst and an acid scavenger.
-
-
Acylation Reaction:
-
In a separate, dry vial under nitrogen, prepare a solution of this compound in anhydrous DMF (or DCM). The concentration will depend on the desired degree of surface modification (a starting point could be a 10-fold molar excess relative to the estimated reactive surface groups).
-
Slowly add the this compound solution to the reaction vessel containing the biomaterial film using a syringe.
-
Allow the reaction to proceed at room temperature with gentle stirring for 12-24 hours. The reaction time can be adjusted to control the degree of substitution.
-
-
Washing and Purification:
-
After the reaction is complete, carefully remove the film from the reaction mixture.
-
Wash the modified film sequentially with copious amounts of DMF (or DCM), followed by ethanol, and finally deionized water to remove unreacted reagents and byproducts.
-
Perform a final rinse with ethanol.
-
-
Drying:
-
Dry the surface-modified film under vacuum at 40°C overnight.
-
-
Characterization:
-
The modified surface can be characterized using various techniques as outlined in Protocol 2.
-
Protocol 2: Characterization of this compound-Modified Biomaterial Surfaces
Objective: To confirm the successful surface modification and to quantify the changes in surface properties.
1. Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR):
-
Purpose: To identify the presence of new functional groups (ester or amide bonds) and the alkyl chains from this compound.
-
Procedure:
-
Obtain an ATR-FTIR spectrum of the unmodified biomaterial as a control.
-
Acquire the spectrum of the this compound-modified biomaterial.
-
Compare the spectra. Look for the appearance of a new carbonyl (C=O) stretching peak around 1730-1750 cm⁻¹ for an ester or around 1650 cm⁻¹ for an amide, and an increase in the intensity of C-H stretching peaks around 2850-2960 cm⁻¹, indicative of the long alkyl chain.[1]
-
2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the grafted acyl chains.[2]
-
Procedure:
-
Analyze the surface of both unmodified and modified samples.
-
In the survey scan, an increase in the carbon-to-oxygen (and/or carbon-to-nitrogen for amine-containing biomaterials) ratio is expected after modification.
-
High-resolution scans of the C1s peak should show an increased contribution from C-C/C-H bonds relative to C-O/C-N bonds.
-
3. Water Contact Angle Measurement:
-
Purpose: To quantify the change in surface hydrophobicity.[3][4][5]
-
Procedure:
-
Use a goniometer to measure the static water contact angle on the unmodified and modified surfaces.
-
Place a droplet of deionized water (typically 2-5 µL) on the surface and capture an image.
-
Measure the angle between the substrate surface and the tangent of the water droplet at the solid-liquid-vapor interface.
-
Perform measurements at multiple locations on each sample and average the results. A significant increase in the contact angle indicates a successful hydrophobic modification.
-
4. Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM):
-
Purpose: To assess any changes in surface topography and roughness resulting from the modification process.
-
Procedure:
-
Image the surfaces of both unmodified and modified samples.
-
Compare the images to identify any changes in surface morphology. Quantitative analysis of surface roughness parameters can also be performed.
-
Data Presentation
The following tables present hypothetical yet representative quantitative data that could be expected from the surface modification of a biomaterial with this compound.
Table 1: Surface Elemental Composition and Water Contact Angle
| Sample | C/O Ratio (from XPS) | C/N Ratio (from XPS, if applicable) | Water Contact Angle (°) |
| Unmodified Biomaterial | 1.5 ± 0.1 | 4.2 ± 0.2 | 65 ± 3 |
| This compound Modified | 3.8 ± 0.2 | 9.5 ± 0.4 | 105 ± 4 |
Table 2: Protein Adsorption on Modified vs. Unmodified Surfaces
| Sample | Fibrinogen Adsorption (ng/cm²) | Albumin Adsorption (ng/cm²) |
| Unmodified Biomaterial | 450 ± 30 | 280 ± 25 |
| This compound Modified | 250 ± 20 | 350 ± 30 |
Note: Hydrophobic surfaces often show a preference for albumin adsorption over fibrinogen, which can contribute to improved blood compatibility.
Visualizations
Caption: Experimental workflow for the surface modification of a biomaterial with this compound.
Caption: Conceptual diagram of how a hydrophobically modified surface can influence cell signaling.
References
Application Notes and Protocols for Reactions with Tridecanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various chemical reactions involving tridecanoyl chloride. These procedures are intended to serve as a guide for the synthesis of a range of tridecanoyl derivatives, which have applications in drug development, materials science, and biochemical research.
Physicochemical Properties and Safety Information
This compound is a reactive acyl chloride that should be handled with appropriate safety precautions. It is sensitive to moisture and will react with water, alcohols, and amines.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Table 1: Physicochemical Data for this compound and a Close Homolog
| Property | This compound | Tetradecanoyl (Myristoyl) Chloride (for comparison) |
|---|---|---|
| CAS Number | 17746-06-4[2] | 112-64-1[3][4][5] |
| Molecular Formula | C₁₃H₂₅ClO | C₁₄H₂₇ClO |
| Molecular Weight | 232.79 g/mol | 246.82 g/mol |
| Appearance | - | Colorless to light yellow oily fuming liquid |
| Boiling Point | - | 172-176 °C @ 5 mbar |
| Melting Point | - | -1 °C |
| Density | - | 0.908 g/mL |
Experimental Protocols
Amide Bond Formation: Synthesis of N-Substituted Tridecanamides
The reaction of this compound with primary or secondary amines is a robust method for the formation of amide bonds. This reaction is widely used in the synthesis of bioactive molecules and polymers.
General Protocol for N-Tridecanoylation of a Primary Amine:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF)). Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) (1.1 to 1.5 equivalents).
-
Addition of this compound: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude N-tridecanoylamide can be purified by recrystallization or silica (B1680970) gel column chromatography.
Application Example: Synthesis of N-Tridecanoyl Ethanolamine (B43304)
This protocol is adapted from a similar procedure for the reaction of trityl chloride with ethanolamine.
-
Reaction Setup: In a 100 mL round-bottom flask, combine ethanolamine (2.0 g, 32.7 mmol, ~5.0 eq) and acetonitrile (B52724) (5 mL). Stir the mixture at room temperature.
-
Addition of this compound: To the stirred solution, add this compound (1.52 g, 6.54 mmol, 1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.
-
Work-up: Add 5 mL of water to the flask and continue to stir vigorously for 5 minutes. Collect the resulting precipitate by vacuum filtration and wash the solid with ice-cold water.
-
Purification: The crude product can be purified by recrystallization from isopropanol (B130326) and heptanes to yield N-(2-hydroxyethyl)tridecanamide.
Table 2: Example of Amide Synthesis with an Acyl Chloride
| Reactants | Product | Solvent | Base | Reaction Time | Yield | Reference |
|---|
| Ethanolamine, Trityl Chloride | N-tritylethanolamine | Acetonitrile | Excess Ethanolamine | 30 min | Not specified | |
Esterification: Synthesis of Tridecanoate Esters
This compound readily reacts with alcohols and phenols to form the corresponding esters. This is a common method for introducing a long-chain fatty acid moiety onto a molecule.
General Protocol for Esterification of an Alcohol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in an anhydrous solvent such as DCM or THF. For less reactive alcohols, a base like pyridine (B92270) or DMAP (4-dimethylaminopyridine) can be added as a catalyst (0.1 to 1.2 equivalents).
-
Addition of this compound: Cool the reaction mixture to 0 °C. Slowly add this compound (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by column chromatography.
Application Example: Synthesis of a Cholesterol Ester
This protocol is adapted from a general procedure for the synthesis of cholesterol esters using aroyl chlorides.
-
Reaction Setup: In a microwave vial, combine cholesterol (0.5 mmol, 1.0 eq), sodium tert-butoxide (0.6 mmol, 1.2 eq), a palladium catalyst such as PdCl₂(dtbpf) (1-5 mol%), and 1,4-dioxane (B91453) (2-3 mL).
-
Addition of this compound: Add this compound (0.5 mmol, 1.0 eq) to the vial.
-
Reaction: Seal the vial and heat in a microwave reactor at 100 °C for 2 hours.
-
Work-up and Purification: After cooling, the reaction mixture can be filtered and the solvent evaporated. The crude product is then purified by column chromatography to yield cholesteryl tridecanoate.
Friedel-Crafts Acylation: Synthesis of Aryl Tridecyl Ketones
The Friedel-Crafts acylation is a classic method for forming a carbon-carbon bond between an aromatic ring and an acyl group.
General Protocol for Friedel-Crafts Acylation of an Aromatic Compound:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, add the aromatic substrate (e.g., benzene (B151609) or anisole) and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) (1.1 to 2.5 equivalents), in a dry, inert solvent like dichloromethane or nitrobenzene.
-
Addition of this compound: Cool the mixture to 0 °C and slowly add this compound (1.0 equivalent) from the addition funnel.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature or heat to reflux for 1-5 hours.
-
Work-up: Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent. The resulting aryl tridecyl ketone can be purified by distillation or recrystallization.
Table 3: Typical Conditions for Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Anisole | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 °C to RT |
| Benzene | Acetyl Chloride | AlCl₃ | - | Cold, then 60 °C | |
Acylation of Polysaccharides: Modification of Chitosan (B1678972)
This compound can be used to modify the properties of polysaccharides like chitosan by introducing hydrophobic long-chain acyl groups.
General Protocol for N-Tridecanoylation of Chitosan:
-
Dissolution of Chitosan: Dissolve chitosan in an acidic aqueous solution (e.g., 1-2% acetic acid).
-
Reaction Setup: In a separate flask, prepare a solution of this compound in a water-miscible organic solvent like acetone (B3395972) or ethanol.
-
Reaction: Slowly add the this compound solution to the chitosan solution with vigorous stirring. Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a base (e.g., NaOH solution). Continue the reaction at room temperature for 12-24 hours.
-
Work-up: Precipitate the N-tridecanoyl chitosan by adjusting the pH to neutral or slightly basic.
-
Purification: Collect the precipitate by filtration or centrifugation, wash extensively with water and an organic solvent (e.g., ethanol, acetone) to remove unreacted reagents, and then dry the product.
Visualizations of Experimental Workflows and Pathways
Caption: General workflow for the synthesis of N-tridecanoylamides.
Caption: Simplified reaction pathway for esterification.
References
Application Notes and Protocols: The Role of Tridecanoyl Chloride in Surfactant Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecanoyl chloride, a C13 fatty acyl chloride, serves as a key hydrophobic building block in the synthesis of a variety of surfactants. Its thirteen-carbon chain length provides a balance of lipophilicity and hydrophobicity that is advantageous for numerous applications, including detergents, emulsifiers, and foaming agents. In the context of drug development, surfactants derived from this compound can act as solubilizing agents for poorly water-soluble drugs and may exhibit inherent biological activities. This document provides detailed application notes and experimental protocols for the synthesis of anionic, cationic, and non-ionic surfactants utilizing this compound.
Anionic Surfactants: N-Tridecanoyl Amino Acid Surfactants
Anionic surfactants possessing an amino acid headgroup are known for their mildness, good biocompatibility, and biodegradability. The synthesis of N-tridecanoyl amino acid surfactants is typically achieved through the Schotten-Baumann reaction, where this compound is reacted with an amino acid in the presence of a base.[1][2][3][4][5]
Experimental Protocol: Synthesis of Sodium N-Tridecanoyl Sarcosinate
This protocol describes the synthesis of an N-acyl sarcosinate surfactant, a widely used type of mild anionic surfactant.
Materials:
-
This compound
-
Sarcosine (B1681465) (N-methylglycine)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of Sodium Sarcosinate: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sarcosine in deionized water. Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric amount of a 40% aqueous sodium hydroxide solution while maintaining the temperature below 10 °C to form sodium sarcosinate.
-
Acylation (Schotten-Baumann Reaction): To the freshly prepared sodium sarcosinate solution, slowly and simultaneously add this compound and a 40% aqueous sodium hydroxide solution via separate dropping funnels. Maintain the pH of the reaction mixture between 10 and 11 and the temperature between 10-15 °C.
-
After the addition is complete, continue stirring the mixture for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.
-
Acidification and Isolation: Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 2. The N-tridecanoyl sarcosine will precipitate as a white solid.
-
Filter the precipitate, wash thoroughly with cold deionized water to remove any unreacted starting materials and salts, and dry under vacuum.
-
Neutralization: Dissolve the dried N-tridecanoyl sarcosine in ethanol (B145695) and neutralize with a stoichiometric amount of aqueous sodium hydroxide solution to obtain the final product, Sodium N-Tridecanoyl Sarcosinate.
-
The solvent can be removed under reduced pressure to yield the solid surfactant.
Characterization: The final product can be characterized by FT-IR and NMR spectroscopy to confirm the formation of the amide bond and the overall structure.
Workflow for Anionic Surfactant Synthesis
Caption: General workflow for the synthesis of N-tridecanoyl amino acid surfactants.
Cationic Surfactants: Tridecanoyl-Based Quaternary Ammonium (B1175870) Salts
Cationic surfactants, particularly quaternary ammonium compounds (QACs), are widely recognized for their antimicrobial properties. The synthesis of a tridecanoyl-containing QAC can be achieved by first creating an intermediate amide or ester with a tertiary amine functionality, followed by quaternization.
Experimental Protocol: Synthesis of a Tridecanoyl-Based Cationic Surfactant
This protocol outlines a general two-step procedure for synthesizing a cationic surfactant with a tridecanoyl hydrophobic tail.
Materials:
-
This compound
-
N,N-Dimethylethanolamine
-
Benzyl (B1604629) chloride
-
Triethylamine (B128534) (as a base)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Diethyl ether
Procedure:
-
Amide/Ester Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N,N-dimethylethanolamine and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the flask with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate, N,N-dimethyl-2-(tridecanoyloxy)ethan-1-amine.
-
Quaternization: Dissolve the intermediate in anhydrous acetonitrile.
-
Add an excess of benzyl chloride to the solution.
-
Reflux the mixture for 24-48 hours.
-
Isolation: Cool the reaction mixture to room temperature. The quaternary ammonium salt may precipitate. If not, add diethyl ether to induce precipitation.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield the final cationic surfactant.
Characterization: The structure of the final product can be confirmed using NMR and Mass Spectrometry.
Workflow for Cationic Surfactant Synthesis
Caption: General workflow for the synthesis of tridecanoyl-based quaternary ammonium surfactants.
Non-Ionic Surfactants: Tridecanoyl-Based Glucosamides
Non-ionic surfactants are valued for their stability in the presence of electrolytes and their low irritation potential. Sugar-based surfactants, such as those derived from glucosamine (B1671600), are of particular interest due to their renewable origin and excellent biodegradability.
Experimental Protocol: Synthesis of N-Tridecanoyl-D-Glucosamine
This protocol describes the synthesis of a non-ionic glucosamide surfactant.
Materials:
-
This compound
-
D-Glucosamine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Deionized water
-
Diethyl ether
Procedure:
-
Preparation of Glucosamine Solution: Dissolve D-glucosamine hydrochloride in deionized water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Acylation: Cool the glucosamine solution in an ice bath.
-
Slowly add a solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., acetone or THF) to the stirred glucosamine solution.
-
Maintain the pH of the reaction mixture at around 8 by the periodic addition of sodium bicarbonate solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. A white precipitate of the N-tridecanoyl-D-glucosamine will form.
-
Isolation and Purification: Filter the precipitate and wash it extensively with cold deionized water and then with cold diethyl ether to remove any unreacted this compound and fatty acid byproduct.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-tridecanoyl-D-glucosamine.
Characterization: The product can be characterized by FT-IR to confirm the presence of the amide bond and by NMR for structural elucidation.
Workflow for Non-Ionic Surfactant Synthesis
Caption: General workflow for the synthesis of N-tridecanoyl-D-glucosamine.
Quantitative Data on Surfactant Properties
| Surfactant Type | Acyl Chain | Headgroup | CMC (mM) | γ_CMC (mN/m) | Reference |
| Anionic | Dodecanoyl (C12) | Sarcosinate | ~14.6 | ~25-30 | |
| Anionic | Dodecanoyl (C12) | Glycinate | ~12 | ~21 | |
| Anionic | Cocoyl (C12/C14 mix) | Glycinate | ~0.21 | ~33 | |
| Cationic | Dodecyl (C12) | Pyridinium Bromide | - | - | |
| Non-ionic | Dodecyl (C12) | Glucoside | ~0.2 | ~28 |
Note: The properties of tridecanoyl-based surfactants are expected to be intermediate to those of their C12 and C14 counterparts.
Biological Activity and Signaling Pathways
Antimicrobial Mechanism of Cationic Surfactants
Cationic surfactants, such as the tridecanoyl-based quaternary ammonium salts described herein, exhibit broad-spectrum antimicrobial activity. Their mechanism of action is primarily through the disruption of microbial cell membranes.
Signaling Pathway of Membrane Disruption by Cationic Surfactants:
Caption: Mechanism of antimicrobial action of cationic surfactants.
The positively charged headgroup of the cationic surfactant is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids. This initial binding is followed by the insertion of the hydrophobic tridecanoyl tail into the lipid bilayer. This intercalation disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential cytoplasmic components, and ultimately, cell death.
Conclusion
This compound is a versatile precursor for the synthesis of a range of anionic, cationic, and non-ionic surfactants. The protocols provided herein, based on established chemical reactions for similar acyl chlorides, offer a foundation for the development of novel surfactants with tailored properties for various applications in research, industry, and medicine. The predictable surface-active properties and, in the case of cationic derivatives, potent antimicrobial activity, make tridecanoyl-based surfactants a compelling area for further investigation and application development.
References
Troubleshooting & Optimization
How to improve reaction yield for Tridecanoyl chloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tridecanoyl chloride, with a focus on improving reaction yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this compound synthesis are often attributed to the high reactivity of the acyl chloride product, which is susceptible to hydrolysis.[1][2][3] Key areas to investigate include:
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Presence of Moisture: Acyl chlorides readily react with water to revert to the carboxylic acid.[1][2] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure your starting tridecanoic acid is as dry as possible.
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Purity of Reagents: The quality of the chlorinating agent, such as thionyl chloride (SOCl₂), is crucial. Old or decomposed thionyl chloride can lead to incomplete reactions and the formation of side products.
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Inefficient Removal of Byproducts: Gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl) are generated when using thionyl chloride. If not effectively removed, the equilibrium of the reaction can be affected.
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Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions. The conversion of carboxylic acids to acyl chlorides with thionyl chloride may require heating to proceed at a reasonable rate.
Q2: How can I effectively monitor the progress of my reaction?
Monitoring the reaction can be challenging due to the reactivity of the product.
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Thin-Layer Chromatography (TLC): Direct TLC analysis of the reaction mixture can be misleading, as the acidic silica (B1680970) gel plate can cause the this compound to hydrolyze back to tridecanoic acid.
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Quench and Derivatize for TLC: A more reliable method is to take a small aliquot from the reaction mixture and quench it with an anhydrous alcohol like methanol. This will convert the this compound to the more stable methyl tridecanoate, which can be easily distinguished from the starting tridecanoic acid on a TLC plate.
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Spectroscopic Methods: For more detailed analysis, you can take a sample of the reaction mixture, carefully remove the excess chlorinating agent under vacuum, and analyze the crude product using IR or ¹H NMR spectroscopy. The disappearance of the broad -OH stretch of the carboxylic acid in the IR spectrum and the downfield shift of the α-protons in the ¹H NMR spectrum are indicative of acyl chloride formation.
Q3: I'm having trouble removing the excess thionyl chloride after the reaction. What is the best method?
Complete removal of excess thionyl chloride is critical for obtaining a pure product.
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Distillation: Thionyl chloride is volatile (boiling point ~76 °C), and the excess can be removed by simple distillation. However, to ensure all traces are removed, it is recommended to add a dry, inert solvent like toluene (B28343) and then remove it by distillation. This process, known as azeotropic removal, can be repeated multiple times.
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Vacuum Application: After distillation, applying a high vacuum can help remove the last traces of thionyl chloride and dissolved HCl and SO₂ gases.
Q4: My final product is dark or discolored. What causes this and how can I prevent it?
Discoloration can indicate the presence of impurities or side reactions.
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Reaction Temperature: Overheating the reaction mixture can lead to decomposition and the formation of colored byproducts. It is important to control the reaction temperature carefully, especially during any heating steps.
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Purity of Starting Material: Impurities in the starting tridecanoic acid can also lead to discoloration. Ensure your starting material is of high purity.
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Purification: If the crude product is discolored, purification by vacuum distillation is often the most effective method to obtain a colorless product.
Frequently Asked Questions (FAQs)
Q: What is the most common method for synthesizing this compound? A: The most common and cost-effective method is the reaction of tridecanoic acid with thionyl chloride (SOCl₂). Other chlorinating agents that can be used include oxalyl chloride and phosphorus pentachloride (PCl₅).
Q: Is a catalyst necessary for the reaction with thionyl chloride? A: While the reaction can proceed without a catalyst, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can increase the reaction rate.
Q: How should I handle and store this compound? A: this compound is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.
Q: Can I purify this compound by column chromatography? A: Column chromatography is generally not recommended for purifying highly reactive acyl chlorides like this compound. The silica gel is acidic and contains adsorbed water, which can lead to the decomposition of the product on the column.
Q: What are the expected byproducts of the reaction between tridecanoic acid and thionyl chloride? A: The primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. This is an advantage of using thionyl chloride, as the byproducts are easily removed from the reaction mixture.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of acyl chlorides from carboxylic acids using different chlorinating agents. Yields are representative and can vary based on the specific substrate and experimental setup.
| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Thionyl Chloride (SOCl₂) | Catalytic DMF | None or inert solvent (e.g., Toluene, DCM) | Room Temp to 70 | 90-97 | |
| Oxalyl Chloride ((COCl)₂) | Catalytic DMF | Inert solvent (e.g., Dichloromethane) | 0 to Room Temp | 95-99 | |
| Phosphorus Pentachloride (PCl₅) | None | None or inert solvent | Room Temp to Reflux | High |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol describes a general procedure for the synthesis of this compound from tridecanoic acid and thionyl chloride.
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Preparation: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with a sodium hydroxide (B78521) solution). Ensure all glassware is thoroughly oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen).
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Charging the Flask: Add tridecanoic acid (1 equivalent) to the flask.
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Addition of Thionyl Chloride: Under the inert atmosphere, add an excess of thionyl chloride (typically 1.5 to 2.5 equivalents) to the flask, either neat or in an anhydrous solvent like toluene. If desired, a catalytic amount of DMF (a few drops) can be added.
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Reaction: Stir the mixture at room temperature. The reaction may be gently heated (e.g., to 60-70 °C) to ensure completion. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).
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Workup: Once the reaction is complete, remove the excess thionyl chloride by distillation. To ensure complete removal, add dry toluene and distill it off. Repeat this step if necessary.
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Purification: The crude this compound can be purified by vacuum fractional distillation to yield a clear, colorless liquid.
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
Identifying common side products in Tridecanoyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tridecanoyl chloride. The information is designed to help identify and mitigate common side products, ensuring higher yields and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The high reactivity of the acyl chloride functional group in this compound makes it susceptible to several side reactions. The most common side products are:
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Tridecanoic Acid : This is the product of hydrolysis, where this compound reacts with water. Due to the high reactivity of acyl chlorides, even trace amounts of moisture in the reaction setup can lead to the formation of the corresponding carboxylic acid.[1][2]
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Ammonium (B1175870) Salts : When reacting this compound with primary or secondary amines to form amides, the reaction produces hydrogen chloride (HCl) as a byproduct. This HCl can then react with the unreacted amine to form an ammonium salt, which is no longer nucleophilic and will not react with the acyl chloride.[3]
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Esters (in the presence of alcohol impurities) : If the reaction is intended to be an amidation but there are alcohol impurities in the reactants or solvent, ester formation can occur as a competing reaction.
Q2: How can I minimize the formation of tridecanoic acid in my reaction?
A2: Minimizing hydrolysis is critical for a successful reaction. Here are key steps to take:
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Anhydrous Conditions : Ensure all glassware is thoroughly dried, and use anhydrous solvents. This compound is a liquid that is miscible with many organic solvents but will decompose in the presence of water.[4]
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Inert Atmosphere : Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.
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Proper Reagent Handling : Use freshly opened or properly stored anhydrous reagents.
Q3: When performing an amidation reaction, my yield is low, and I isolate a significant amount of a salt. What is happening and how can I prevent it?
A3: The formation of a salt is likely due to the reaction of the HCl byproduct with your amine starting material. To prevent this, you should use an HCl scavenger. A non-nucleophilic tertiary amine, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly added to the reaction mixture in stoichiometric amounts to neutralize the HCl as it is formed.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired amide/ester | Hydrolysis of this compound | - Ensure all glassware is oven-dried. - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of amine hydrochloride salt | - Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to act as an HCl scavenger. | |
| Steric hindrance | - For sterically hindered amines or alcohols, consider using a higher reaction temperature or a more potent catalyst. Be aware that higher temperatures can also increase side reactions. | |
| Presence of a significant amount of tridecanoic acid in the product mixture | Inadequate anhydrous conditions | - Review your experimental setup to identify and eliminate all potential sources of moisture. |
| Formation of an unexpected ester during an amidation reaction | Alcohol impurity in the solvent or amine | - Use high-purity, anhydrous solvents and reagents. |
| Reaction does not go to completion | Insufficient reactivity of the nucleophile | - For less reactive amines or alcohols, consider using a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). |
| Low reaction temperature | - While low temperatures can minimize some side reactions, they may also slow down the desired reaction. Optimize the temperature for your specific substrates. |
Data Presentation: Illustrative Yields in this compound Reactions
The following tables provide illustrative data on how reaction conditions can affect the yield of the desired product and the formation of common side products. These are representative values and actual results may vary depending on the specific substrates and experimental setup.
Table 1: Effect of Base on the Amidation of a Primary Amine with this compound
| Base (1.1 eq) | Desired Amide Yield (%) | Tridecanoic Acid Yield (%) | Unreacted Amine (%) |
| None | 45 | 10 | 45 (as hydrochloride salt) |
| Triethylamine | 92 | 5 | 3 |
| Pyridine (B92270) | 88 | 6 | 6 |
Table 2: Effect of Reaction Temperature on the Esterification of a Primary Alcohol with this compound
| Temperature (°C) | Desired Ester Yield (%) | Tridecanoic Acid Yield (%) |
| 0 | 85 | 12 |
| 25 (Room Temp) | 95 | 4 |
| 50 | 90 | 9 |
Experimental Protocols
Key Experiment 1: Synthesis of N-octyltridecanamide
Methodology:
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To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add octylamine (B49996) (1.0 eq) and triethylamine (1.1 eq) to anhydrous dichloromethane (B109758) (50 mL).
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Cool the stirred solution to 0 °C using an ice bath.
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Slowly add this compound (1.05 eq) dropwise to the reaction mixture over 15 minutes.
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Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by adding 20 mL of water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography or recrystallization.
Key Experiment 2: Synthesis of Ethyl Tridecanoate
Methodology:
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To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add absolute ethanol (B145695) (5 eq) and pyridine (1.2 eq).
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Cool the stirred solution to 0 °C.
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Add this compound (1.0 eq) dropwise to the reaction mixture.
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Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.
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Dilute the reaction mixture with diethyl ether (50 mL) and wash with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the resulting ester by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound reactions.
References
Technical Support Center: Purification of Tridecanoyl Chloride Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products derived from tridecanoyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound reaction products, such as N-substituted tridecanamides and tridecanoate (B1259635) esters.
Q1: My final product is contaminated with a white solid that is insoluble in my organic solvent. What is it and how can I remove it?
A: This is a common issue, and the white solid is likely an amine hydrochloride salt. This salt forms as a byproduct during the reaction of this compound with a primary or secondary amine. The hydrogen chloride (HCl) generated reacts with the amine starting material or a tertiary amine base (like triethylamine) used in the reaction.
Troubleshooting Steps:
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Aqueous Wash: During your workup, perform an aqueous wash of your organic layer.
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Wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted amine and the amine hydrochloride salt.
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Follow with a wash using a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid and remove any unreacted this compound by converting it to the water-soluble carboxylate.
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Finally, wash with brine (saturated NaCl solution) to remove the bulk of the water from the organic layer before drying.
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Filtration: If the salt precipitates out of your organic solvent before the aqueous wash, you can filter the mixture to remove the solid. However, an aqueous wash is still recommended to ensure complete removal of all water-soluble impurities.
Q2: After my reaction, I have a significant amount of a greasy solid that I believe is unreacted starting material or a byproduct. How can I purify my desired amide or ester?
A: The greasy solid could be unreacted tridecanoic acid (from hydrolysis of this compound), the starting alcohol or amine, or the desired product if it is a solid at room temperature. The purification method will depend on the properties of your desired product and the impurities.
Troubleshooting Steps:
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For N-Substituted Tridecanamides:
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Recrystallization: This is often the most effective method for purifying solid amides.
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Solvent Selection: Good single solvents include ethanol, acetone, and acetonitrile. For solvent mixtures, hexane (B92381)/ethyl acetate (B1210297) or hexane/acetone can be effective. Start by dissolving your crude product in a minimum amount of hot solvent and allow it to cool slowly.
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Flash Column Chromatography: If recrystallization is not effective or your product is an oil, column chromatography is a good alternative.
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Stationary Phase: Silica (B1680970) gel is commonly used.
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Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. For more polar amides, a small amount of methanol (B129727) can be added to the ethyl acetate.
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For Tridecanoate Esters:
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Flash Column Chromatography: This is a very common and effective method for purifying esters.
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Stationary Phase: Silica gel.
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Mobile Phase: Start with a low polarity eluent like a mixture of hexane and ethyl acetate (e.g., 9:1) and gradually increase the polarity.
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Recrystallization: If your ester is a solid, recrystallization can be employed.
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Solvent Selection: Hexane, ethanol, or mixtures like hexane/diethyl ether are good starting points.
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Q3: My NMR spectrum shows the presence of tridecanoic acid in my final product. How did this happen and how can I remove it?
A: Tridecanoic acid is formed by the hydrolysis of this compound. This can happen if there is any moisture present in your reaction setup (glassware, solvents, or reagents).
Troubleshooting Steps:
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Prevention:
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Ensure all glassware is thoroughly dried in an oven before use.
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Use anhydrous solvents.
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Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Removal:
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Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base such as saturated sodium bicarbonate solution. This will deprotonate the tridecanoic acid, forming the sodium salt which is soluble in the aqueous layer and will be removed.
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Q4: My reaction is complete, but I am having trouble separating my product from the tertiary amine base (e.g., triethylamine (B128534) or DIPEA) I used.
A: Tertiary amine bases are often used to scavenge the HCl produced during the reaction. These can sometimes be difficult to remove completely.
Troubleshooting Steps:
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Aqueous Acid Wash: During the workup, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). This will protonate the tertiary amine, forming a water-soluble ammonium (B1175870) salt that will be extracted into the aqueous layer.
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Vacuum: If trace amounts remain after the workup, they can often be removed under high vacuum, as many common tertiary amine bases are volatile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound itself?
A: When synthesizing this compound from tridecanoic acid using reagents like thionyl chloride or oxalyl chloride, common impurities include:
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Unreacted Tridecanoic Acid: Incomplete reaction will leave the starting material.
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Residual Chlorinating Agent: Excess thionyl chloride or oxalyl chloride may remain.
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Byproducts from the Chlorinating Agent: For example, with thionyl chloride, sulfur dioxide and HCl are gaseous byproducts but can remain dissolved. With oxalyl chloride, CO, CO2, and HCl are produced.
Q2: How can I purify this compound before using it in my reaction?
A: Fractional distillation under reduced pressure is the most effective method for purifying this compound. This will remove less volatile impurities like unreacted tridecanoic acid and more volatile impurities like residual chlorinating agents.
Q3: What is a general workup procedure for a reaction involving this compound?
A: A general aqueous workup procedure is as follows:
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Quench the reaction mixture, for example by pouring it into ice water.
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Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers sequentially with:
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Dilute aqueous acid (e.g., 1M HCl) to remove amines.
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Saturated aqueous sodium bicarbonate to remove acidic impurities.
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Brine to remove the majority of the water.
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Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
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Filter off the drying agent and concentrate the solvent in vacuo.
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Purify the crude product by recrystallization or column chromatography.
Q4: Can I use a nucleophilic base like pyridine (B92270) in my reaction?
A: While pyridine can be used as a base, it is also a nucleophile and can react with this compound to form an N-tridecanoylpyridinium salt. This can lead to unwanted side products and complicate purification. It is generally recommended to use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Data Presentation
Table 1: Common Recrystallization Solvents for this compound Derivatives
| Product Type | Single Solvents | Solvent Mixtures |
| N-Alkyl/Aryl Tridecanamides | Ethanol, Acetonitrile, Acetone, 1,4-Dioxane | Hexane/Ethyl Acetate, Hexane/Acetone, Methanol/Water |
| Alkyl/Aryl Tridecanoates | Ethanol, Hexane, Methanol | Hexane/Diethyl Ether, Heptane/Ethyl Acetate |
Table 2: Typical Flash Chromatography Conditions for this compound Derivatives
| Product Type | Stationary Phase | Typical Mobile Phase (Gradient) |
| N-Alkyl/Aryl Tridecanamides | Silica Gel | Hexane -> Hexane/Ethyl Acetate (e.g., 9:1 to 1:1) |
| Alkyl/Aryl Tridecanoates | Silica Gel | Hexane -> Hexane/Ethyl Acetate (e.g., 19:1 to 4:1) |
Experimental Protocols
Protocol 1: General Aqueous Workup and Purification of an N-Alkyl Tridecanamide
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Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.
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Slowly pour the reaction mixture into a separatory funnel containing deionized water.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic extracts and wash sequentially with:
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1M HCl (2 x 50 mL)
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Saturated NaHCO3 solution (2 x 50 mL)
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Brine (1 x 50 mL)
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification by Recrystallization:
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Dissolve the crude product in a minimal amount of hot ethanol.
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Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
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Protocol 2: Purification of an Alkyl Tridecanoate by Flash Column Chromatography
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After the aqueous workup (as described in Protocol 1, steps 1-5), dissolve the crude ester in a minimal amount of dichloromethane.
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Add a small amount of silica gel to the solution and concentrate to dryness to create a dry-loaded sample.
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Prepare a silica gel column packed with hexane.
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Carefully add the dry-loaded sample to the top of the column.
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Elute the column with a gradient of increasing ethyl acetate in hexane (e.g., starting from 100% hexane, progressing to 5% ethyl acetate in hexane, then 10%, etc.).
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Collect fractions and monitor by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ester.
Mandatory Visualization
Caption: Troubleshooting workflow for purification of this compound reaction products.
Technical Support Center: Tridecanoyl Chloride Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tridecanoyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form this compound from tridecanoic acid and thionyl chloride (SOCl₂) appears incomplete. What are the common causes?
An incomplete reaction is often indicated by the presence of the starting tridecanoic acid in your crude product. Several factors can contribute to this issue:
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Insufficient Thionyl Chloride: While the stoichiometry is 1:1, using a slight excess of thionyl chloride (1.1 to 1.5 equivalents) is common to drive the reaction to completion.
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Moisture Contamination: Thionyl chloride reacts readily with water. Any moisture in your glassware, starting material, or solvent will consume the reagent and prevent the conversion of the carboxylic acid. It is crucial to use oven-dried glassware and anhydrous solvents.
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Inadequate Reaction Temperature or Time: The reaction may require heating (reflux) to proceed at a reasonable rate. Ensure the reaction mixture reaches the appropriate temperature and is allowed to react for a sufficient duration. Reaction times can vary from a few hours to overnight depending on the scale and specific conditions.
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Purity of Starting Material: Impurities in the tridecanoic acid can interfere with the reaction. Ensure you are starting with a pure, dry material.
Q2: I'm experiencing a low yield of this compound after purification. What could be the reasons?
Low yields are a common problem and can often be attributed to the following:
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Hydrolysis: this compound is highly susceptible to hydrolysis back to tridecanoic acid upon contact with moisture from the air or wet solvents during workup. Always handle the product under anhydrous conditions.
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Product Loss During Workup: During the removal of excess thionyl chloride, co-evaporation with a dry, inert solvent like toluene (B28343) can help, but some product may be lost if the vacuum is too high or the temperature is excessive.
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Decomposition during Distillation: While vacuum distillation is the preferred method for purification, prolonged exposure to high temperatures can cause decomposition of the acyl chloride. It is advisable to use a short-path distillation apparatus to minimize the time the compound is heated.
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Side Reactions: Although generally a clean reaction, side reactions can occur, especially at elevated temperatures, leading to the formation of byproducts and reducing the yield of the desired product.
Q3: My final product is dark-colored. How can I decolorize it and what causes the discoloration?
Discoloration, often appearing as a yellow or brown tint, can be due to impurities or decomposition products.
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Purification: The most effective way to remove colored impurities is through vacuum distillation. A clean, colorless to pale-yellow liquid should be obtained.
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Cause of Color: The color can arise from the decomposition of thionyl chloride, which can yellow with age, or from side reactions occurring at high temperatures. Using fresh, distilled thionyl chloride and maintaining careful temperature control during the reaction and purification can help prevent discoloration.
Q4: How can I monitor the progress of the reaction? Direct TLC analysis of the reaction mixture is giving me unclear results.
Direct analysis of acyl chlorides by thin-layer chromatography (TLC) on silica (B1680970) gel can be unreliable because the highly reactive acyl chloride can be hydrolyzed back to the carboxylic acid by the moisture present on the silica plate, leading to streaking or the appearance of starting material even if the reaction is complete.
A more reliable method is to quench a small aliquot of the reaction mixture with a nucleophile to form a more stable derivative that can be easily analyzed by TLC or GC-MS.
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Ester Formation: Take a small sample from the reaction mixture and add it to a vial containing methanol (B129727) or ethanol. The resulting methyl or ethyl tridecanoate (B1259635) is stable and will have a different Rf value on TLC compared to the starting tridecanoic acid.
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Amide Formation: Alternatively, quenching with an amine like benzylamine (B48309) will form a stable amide derivative.
By comparing the TLC of the derivatized sample to a spot of the starting tridecanoic acid, you can effectively monitor the disappearance of the starting material.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from tridecanoic acid using thionyl chloride.
Materials:
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Tridecanoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous toluene (optional, for removal of excess SOCl₂)
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Anhydrous solvent (e.g., dichloromethane, optional)
Equipment:
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Round-bottom flask
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Reflux condenser with a drying tube (e.g., filled with CaCl₂)
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Magnetic stirrer and stir bar
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Heating mantle
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Rotary evaporator
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Short-path distillation apparatus
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Vacuum pump
Procedure:
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Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.
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Reaction Setup: In a round-bottom flask, place tridecanoic acid (1.0 equivalent). If using a solvent, add anhydrous dichloromethane.
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Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2-1.5 equivalents) to the flask at room temperature with stirring. The reaction is exothermic and will evolve hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas, so this step must be performed in a well-ventilated fume hood.
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC.
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent by distillation, followed by rotary evaporation. To ensure complete removal of thionyl chloride, anhydrous toluene can be added and co-evaporated under reduced pressure.
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Purification: The crude this compound can be purified by vacuum distillation. Use a short-path distillation apparatus to minimize thermal stress on the product. Collect the fraction that distills at the appropriate temperature and pressure.
Data Presentation
| Reactant Ratio (Acid:SOCl₂) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1:1.5 | None | None | Reflux | 5 | >90 (crude) | - | General Protocol |
| 1:1.2 | DMF (cat.) | Dichloromethane | Room Temp -> Reflux | 3 | High | >95 | [General Protocol for Acyl Chlorides] |
| 1:2 | None | None | Reflux | 3 | >90 | - | [General Protocol for Acyl Chlorides] |
| 1:1.1 | None | Toluene | 80 | 2 | 92 | >98 (by GC) | Hypothetical Optimized Protocol |
Note: Specific yield and purity data for this compound synthesis is not extensively reported in readily available literature. The data presented is based on general protocols for long-chain fatty acid chloride synthesis and may vary based on experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Technical Support Center: Tridecanoyl Chloride in Experimental Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of tridecanoyl chloride in experiments, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound (C₁₃H₂₅ClO) is a long-chain acyl chloride.[1] Like all acyl chlorides, it is highly reactive due to the electron-withdrawing nature of the chlorine and oxygen atoms attached to the carbonyl carbon.[2] This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[2][3] This reaction is often vigorous and results in the formation of tridecanoic acid and hydrochloric acid (HCl) gas.[3]
Q2: What are the primary consequences of this compound hydrolysis in an experiment?
Hydrolysis of this compound can lead to several experimental issues:
-
Reduced Yield: The desired reaction will have a lower yield as the starting material is consumed by the side reaction with water.
-
Product Contamination: The formation of tridecanoic acid introduces impurities that can be difficult to separate from the desired product.
-
Inconsistent Results: The extent of hydrolysis can vary depending on ambient humidity and handling, leading to poor reproducibility of experiments.
-
Safety Hazards: The evolution of corrosive HCl gas can pose a safety risk and damage equipment.
Q3: How should I properly store this compound to prevent hydrolysis?
To ensure the longevity and purity of this compound, it should be stored under the following conditions:
-
Anhydrous Conditions: Store in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent exposure to atmospheric moisture.
-
Cool and Dry Environment: Keep the container in a cool, dry place. Refrigeration is often recommended, but ensure the container is brought to room temperature before opening to prevent condensation.
-
Moisture-Indicating Desiccant: Store the sealed container within a desiccator containing a suitable drying agent like silica (B1680970) gel or calcium chloride.
Q4: Which solvents are recommended for reactions involving this compound?
The choice of solvent is critical to prevent hydrolysis. Always use anhydrous (dry) solvents. Suitable options include:
-
Aprotic Non-polar Solvents: Dichloromethane (DCM), chloroform, toluene, and hexane (B92381) are commonly used.
-
Aprotic Polar Solvents: Anhydrous diethyl ether and tetrahydrofuran (B95107) (THF) can be used, but must be thoroughly dried as they are hygroscopic.
Avoid protic solvents such as water, alcohols, and amines (unless the amine is a reactant) as they will readily react with the acyl chloride.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired acylated product. | Hydrolysis of this compound. | - Ensure all glassware is oven-dried or flame-dried before use. - Use freshly distilled or commercially available anhydrous solvents. - Conduct the reaction under an inert atmosphere (nitrogen or argon). - Add this compound to the reaction mixture slowly and at a low temperature (e.g., 0 °C) to minimize reaction with trace moisture. |
| Poor quality of this compound. | - The reagent may have hydrolyzed during storage. - If discoloration (e.g., yellowing) is observed, consider purifying the this compound by distillation under reduced pressure or using a fresh batch. | |
| Formation of a white precipitate (tridecanoic acid). | Significant hydrolysis has occurred. | - Review the experimental setup to identify and eliminate sources of moisture. - Consider using a scavenger for HCl, such as a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), which can also help drive the desired reaction forward. |
| Inconsistent reaction outcomes between experiments. | Variable atmospheric moisture. | - Perform experiments in a glove box or under a consistent inert atmosphere to control for humidity changes. - Always use the same grade and source of anhydrous solvents. |
| Observation of fuming when handling this compound. | Reaction with atmospheric moisture. | - This is a visual indicator of hydrolysis. - Handle the reagent in a well-ventilated fume hood and minimize the time the container is open to the air. |
Hydrolysis of Acyl Chlorides: A Quantitative Perspective
The following table summarizes the half-lives of hydrolysis for some representative acyl chlorides in water. Note that long-chain aliphatic acyl chlorides like this compound are expected to have very low solubility in water, and their hydrolysis often occurs at the interface of the organic and aqueous phases.
| Acyl Chloride | Solvent | Temperature (°C) | Half-life (t₁/₂) |
| Phenyl Chloroformate | Water | 25 | 1.4 minutes |
| Ethyl Chloroformate | Water | 25 | 53.2 minutes |
| Terephthaloyl Chloride | Water (pH 4-9) | 0 | 1.2 - 2.2 minutes |
| Isophthaloyl Chloride | Water (pH 4-9) | 0 | 2.2 - 4.9 minutes |
This data is provided for illustrative purposes to highlight the general reactivity of acyl chlorides and is based on available literature for analogous compounds.
Diagrams
Caption: Hydrolysis pathway of this compound.
References
Best practices for stabilization and storage of Tridecanoyl chloride
This guide provides best practices for the stabilization and storage of Tridecanoyl chloride, along with troubleshooting advice for common experimental issues. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific safety and handling data for this compound is limited. The following guidelines are based on best practices for similar long-chain aliphatic acyl chlorides, such as Tetradecanoyl chloride. Always consult the most current Safety Data Sheet (SDS) provided by your supplier and perform a thorough risk assessment before use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is hydrolysis due to exposure to moisture from the air or residual water in solvents and on glassware.[1][2][3] this compound reacts with water to form tridecanoic acid and corrosive hydrogen chloride (HCl) gas.[2]
Q2: How should I properly store neat this compound?
A2: Store this compound in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap) under an inert atmosphere such as argon or nitrogen.[1] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
Q3: What are the signs of this compound degradation?
A3: Visual signs of degradation include fuming when exposed to air (due to reaction with moisture to form HCl gas), a change in color (e.g., from colorless/light yellow to a darker shade), and the presence of a white solid precipitate (tridecanoic acid). A sharp, acrid odor of HCl is also a key indicator.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of reaction with trace impurities in the solvent. If short-term storage in solution is necessary, use a dry, aprotic solvent (e.g., anhydrous dichloromethane (B109758) or hexane) and maintain it under an inert atmosphere.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with water, alcohols, amines, strong bases, and oxidizing agents. It can also be corrosive to some metals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield | Degraded this compound | Use fresh or properly stored this compound. Consider purifying the reagent by distillation if degradation is suspected. |
| Presence of moisture in the reaction | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Incompatible nucleophile | Ensure the nucleophile (e.g., alcohol or amine) is compatible and that any acidic byproducts are neutralized, if necessary, by a non-nucleophilic base. | |
| Formation of white precipitate in the reaction | Hydrolysis of this compound to tridecanoic acid | Improve anhydrous conditions. The precipitate can often be removed by filtration or washing the organic layer with a mild aqueous base during workup. |
| Reagent fuming excessively upon handling | Exposure to ambient moisture | Handle the reagent under a blanket of inert gas (argon or nitrogen) using a dry syringe or cannula for transfers. Minimize the time the container is open. |
| Inconsistent results between experiments | Variable reagent quality | Aliquot the this compound upon receipt into smaller, single-use containers to minimize repeated exposure of the bulk stock to the atmosphere. |
Data Summary
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Cool, dry place. Refer to supplier's recommendation (often room temperature or refrigerated). | To minimize decomposition rate. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, corrosion-resistant (e.g., glass bottle with PTFE-lined cap). Avoid metal containers. | To prevent leakage, corrosion, and reaction with container material. |
| Location | Well-ventilated, corrosives-designated area. | For safety in case of leakage and to prevent exposure to incompatible substances. |
Experimental Protocols
Protocol for Aliquoting and Storing this compound
-
Preparation: Move the sealed container of this compound and all necessary supplies (smaller glass vials with PTFE-lined caps, syringe, needles, etc.) into a glove box or a fume hood with a gentle, dry nitrogen or argon flow.
-
Inert Atmosphere: If not in a glove box, ensure a positive pressure of inert gas is maintained in the primary container. This can be achieved by inserting a needle connected to an inert gas line and a second needle as an outlet.
-
Transfer: Using a clean, dry glass syringe, carefully withdraw the desired amount of this compound.
-
Aliquoting: Dispense the this compound into the smaller, pre-labeled vials.
-
Sealing: Immediately cap the vials tightly. For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Storage: Store the aliquots under the recommended conditions. This method prevents the contamination of the entire stock each time the reagent is needed.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for experiments using this compound.
References
Navigating the Scale-Up of Tridecanoyl Chloride Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the transition of Tridecanoyl chloride synthesis from the laboratory bench to a larger scale presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues, understanding key experimental parameters, and navigating the intricacies of this process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound from tridecanoic acid and thionyl chloride?
A1: The main challenges include:
-
Exothermic Reaction Management: The reaction between tridecanoic acid and thionyl chloride is exothermic, and the heat generated needs to be carefully controlled on a larger scale to prevent thermal runaways.[1]
-
Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of thionyl chloride is critical to avoid localized overheating and side reactions.
-
Removal of Excess Thionyl Chloride and Byproducts: Efficiently removing unreacted thionyl chloride and gaseous byproducts (SO₂ and HCl) is crucial for product purity and safety.
-
Purification of this compound: Distillation of long-chain acyl chlorides like this compound can be challenging due to their high boiling points and potential for thermal decomposition.[2]
-
Material Compatibility: Ensuring all equipment is compatible with the corrosive nature of thionyl chloride and HCl is vital.
Q2: What is the role of a catalyst, such as N,N-dimethylformamide (DMF), in this reaction?
A2: While the reaction can proceed without a catalyst, DMF is often used in catalytic amounts to accelerate the formation of the acyl chloride.[3] It reacts with thionyl chloride to form an intermediate Vilsmeier reagent, which is a more potent acylating agent.[3] However, on a large scale, the use of a catalyst needs to be carefully evaluated as it can sometimes complicate purification.[4]
Q3: What are the key safety precautions to consider when working with thionyl chloride on a larger scale?
A3: Thionyl chloride is a corrosive and toxic substance. Key safety measures include:
-
Working in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Having an emergency plan and access to safety equipment like a safety shower and eyewash station.
-
Carefully quenching any excess thionyl chloride with an appropriate reagent.
-
Ensuring all equipment is dry, as thionyl chloride reacts violently with water to produce toxic gases (HCl and SO₂).
Q4: How can I effectively remove excess thionyl chloride after the reaction is complete?
A4: Common methods include:
-
Distillation: Excess thionyl chloride can be removed by distillation, often under reduced pressure.
-
Azeotropic Distillation: Adding a solvent like toluene (B28343) and distilling the azeotrope can aid in the removal of the last traces of thionyl chloride.
-
Inert Gas Sparging: Bubbling a dry, inert gas (like nitrogen or argon) through the reaction mixture can help to carry away volatile thionyl chloride and dissolved HCl and SO₂.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Side reactions due to moisture. | 1. Increase reaction time or temperature moderately. Consider adding a catalytic amount of DMF. 2. Avoid excessive heating during the removal of excess thionyl chloride. Use vacuum distillation at the lowest possible temperature. 3. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Dark-colored Product | 1. Thermal decomposition during distillation. 2. Presence of impurities in the starting material. 3. Side reactions. | 1. Use high vacuum distillation to lower the boiling point. A short-path distillation apparatus is recommended. 2. Ensure the tridecanoic acid is of high purity. 3. Maintain strict anhydrous conditions and controlled temperature during the reaction. |
| Product Contaminated with Unreacted Tridecanoic Acid | 1. Insufficient thionyl chloride. 2. Incomplete reaction. | 1. Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents). 2. Extend the reaction time or slightly increase the reaction temperature. Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). |
| Difficulty in Removing Excess Thionyl Chloride | 1. High boiling point of the product. 2. Inefficient distillation setup. | 1. Use a high-vacuum pump and an efficient cold trap. 2. Consider azeotropic distillation with a dry, inert solvent like toluene. |
| Vigorous, Uncontrolled Reaction (Exotherm) | 1. Too rapid addition of thionyl chloride. 2. Inadequate cooling. 3. Poor mixing. | 1. Add thionyl chloride dropwise or in small portions. 2. Use an ice bath or a cooling mantle to maintain the desired reaction temperature. 3. Ensure efficient stirring throughout the addition. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of long-chain fatty acid chlorides, which can be used as a starting point for the scale-up of this compound synthesis. Note that specific values for this compound may vary and require optimization.
| Parameter | Laboratory Scale (e.g., 0.1 mol) | Pilot/Industrial Scale (Illustrative) | Reference(s) |
| Reactant Ratio (Acid:SOCl₂) | 1 : 1.2 - 1.5 | 1 : 1.1 - 1.3 | |
| Catalyst (DMF) | 1-2 drops | Catalytic amount (e.g., 0.01-0.05 mol%) | |
| Reaction Temperature | Room temperature to 40°C | 20 - 60°C (with careful monitoring) | |
| Reaction Time | 1 - 5 hours | 2 - 8 hours (monitor for completion) | |
| Typical Yield | >95% (crude) | 90 - 95% (isolated) | |
| Purification Method | Vacuum Distillation | High Vacuum / Short-Path Distillation |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound from tridecanoic acid and thionyl chloride.
Materials:
-
Tridecanoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, optional catalyst)
-
Dry toluene (for azeotropic removal of excess SOCl₂)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure (Illustrative for Scale-Up):
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen. The reaction should be set up in a fume hood.
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ gases).
-
Charging Reactants: Charge the flask with tridecanoic acid. If a solvent is used, add it at this stage.
-
Addition of Thionyl Chloride: Begin stirring and slowly add thionyl chloride from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain the desired internal temperature (e.g., 25-30°C). Cooling with a water bath may be necessary.
-
Reaction: After the addition is complete, the mixture is stirred at a slightly elevated temperature (e.g., 40-50°C) until the reaction is complete. The reaction progress can be monitored by observing the cessation of gas evolution and by infrared spectroscopy.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove excess thionyl chloride by distillation under reduced pressure.
-
For more complete removal, add dry toluene and perform an azeotropic distillation.
-
-
Purification: The crude this compound can be purified by fractional distillation under high vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting pathway for common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. US5912371A - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]
- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
Validation & Comparative
Comparative Reactivity of Tridecanoyl Chloride and Other Acyl Chlorides: A Guide for Researchers
For researchers, scientists, and drug development professionals, selecting the appropriate acylating agent is a critical step in synthesis design. This guide provides an objective comparison of the reactivity of Tridecanoyl chloride against a range of other common linear acyl chlorides: Acetyl chloride, Propionyl chloride, Butyryl chloride, Valeroyl chloride, and Lauroyl chloride. The comparison is based on established principles of organic chemistry, supported by available data, and includes proposed experimental protocols for direct comparative analysis.
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by a combination of electronic and steric factors. Electronically, the carbonyl carbon is rendered highly electrophilic by the inductive effects of the adjacent oxygen and chlorine atoms, making it susceptible to nucleophilic attack. Sterically, the accessibility of this electrophilic center to an incoming nucleophile can be hindered by the size of the acyl chain.
Predicted Comparative Reactivity
Table 1: Predicted Relative Reactivity of Selected Acyl Chlorides
| Acyl Chloride | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Predicted Relative Reactivity |
| Acetyl chloride | CH₃COCl | 78.49 | 52 | Highest |
| Propionyl chloride | CH₃CH₂COCl | 92.52 | 77-79 | High |
| Butyryl chloride | CH₃(CH₂)₂COCl | 106.55 | 102 | Moderate-High |
| Valeroyl chloride | CH₃(CH₂)₃COCl | 120.58 | 127-128 | Moderate |
| Lauroyl chloride | CH₃(CH₂)₁₀COCl | 218.77 | 134-137 (at 11 mmHg) | Low |
| This compound | CH₃(CH₂)₁₁COCl | 232.80 | ~145 (at 11 mmHg) | Lowest |
Note: The predicted relative reactivity is based on the principle of increasing steric hindrance with longer alkyl chains, which is expected to decrease the rate of nucleophilic attack on the carbonyl carbon.
Factors Influencing Reactivity
-
Electronic Effects: The fundamental reactivity of all acyl chlorides is high due to the strong electron-withdrawing nature of the chlorine and oxygen atoms, which creates a significant partial positive charge on the carbonyl carbon. For the aliphatic acyl chlorides compared here, the electronic contribution of the alkyl chain is relatively similar and less impactful than steric factors.
-
Steric Hindrance: This is the primary differentiating factor among these linear acyl chlorides. The bulky alkyl chain can impede the approach of a nucleophile to the electrophilic carbonyl carbon. This effect is expected to be more pronounced with larger nucleophiles and as the acyl chain length increases from acetyl to this compound.
Experimental Protocols for Comparative Reactivity Analysis
To obtain quantitative data, the following experimental protocols are proposed. These methods are designed to be conducted under standardized conditions to ensure a valid comparison.
Esterification of a Primary Alcohol (e.g., 1-Butanol)
This experiment measures the rate of ester formation.
Methodology:
-
Preparation of Reagents: Prepare equimolar solutions of each acyl chloride and 1-butanol (B46404) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). A non-nucleophilic base, such as pyridine (B92270) or triethylamine, should be included in the alcohol solution to neutralize the HCl byproduct.
-
Reaction Initiation: In a thermostated reaction vessel at a constant temperature (e.g., 25°C), rapidly mix the acyl chloride solution with the 1-butanol/base solution.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of cold, dilute aqueous acid).
-
Analysis: Analyze the quenched aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the resulting ester and the remaining 1-butanol.
-
Data Interpretation: Plot the concentration of the ester formed over time for each acyl chloride. The initial rate of reaction can be determined from the slope of this plot, providing a quantitative measure of reactivity.
Amidation of a Primary Amine (e.g., Benzylamine)
This protocol assesses the reactivity towards a common nucleophilic amine.
Methodology:
-
Reagent Preparation: Prepare equimolar solutions of each acyl chloride and benzylamine (B48309) in a dry, aprotic solvent.
-
Reaction Setup: In a similar setup to the esterification experiment, mix the two solutions at a constant temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting materials and the appearance of the amide product using Thin Layer Chromatography (TLC) or by withdrawing and analyzing aliquots via HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Yield Determination: After a set reaction time (e.g., 1 hour), quench the reaction and isolate the amide product. The yield of the isolated product for each acyl chloride will provide a comparative measure of reactivity.
Friedel-Crafts Acylation of a Standard Aromatic Compound (e.g., Anisole)
This experiment compares the reactivity in an electrophilic aromatic substitution context.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place a solution of anisole (B1667542) and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., nitrobenzene (B124822) or dichloromethane) under an inert atmosphere.
-
Addition of Acyl Chloride: Add a solution of the acyl chloride dropwise to the anisole solution at a controlled temperature (e.g., 0°C).
-
Reaction and Work-up: Allow the reaction to proceed for a fixed period. Then, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Product Isolation and Analysis: Extract the organic product, dry the organic layer, and remove the solvent. Analyze the crude product mixture by GC or NMR to determine the yield of the acylated product.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams are provided.
A Comparative Guide to Spectroscopic Analysis for Confirming Tridecanoyl Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the successful synthesis of Tridecanoyl chloride from tridecanoic acid. Detailed experimental protocols, comparative data, and visual workflows are presented to aid researchers in accurately identifying and characterizing their synthesized product.
Synthesis of this compound
This compound is most commonly synthesized from tridecanoic acid by reacting it with a chlorinating agent. The two primary methods involve the use of thionyl chloride (SOCl₂) and oxalyl chloride.
Method A: Using Thionyl Chloride (SOCl₂)
This is a widely used and effective method for preparing acyl chlorides.[1][2][3][4]
-
Reaction: CH₃(CH₂)₁₁COOH + SOCl₂ → CH₃(CH₂)₁₁COCl + SO₂ (g) + HCl (g)
Method B: Using Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another effective reagent, often preferred for its milder reaction conditions and the formation of gaseous byproducts that are easily removed.[1] A catalytic amount of dimethylformamide (DMF) is typically used.
-
Reaction: CH₃(CH₂)₁₁COOH + (COCl)₂ --(DMF catalyst)--> CH₃(CH₂)₁₁COCl + CO (g) + CO₂ (g) + HCl (g)
The following diagram illustrates the general synthesis pathway.
Spectroscopic Confirmation
Successful synthesis is confirmed by comparing the spectra of the starting material (tridecanoic acid) and the final product (this compound). The key changes to look for are the disappearance of the carboxylic acid's -OH signals and the appearance of signals characteristic of the acyl chloride.
2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The conversion of a carboxylic acid to an acyl chloride results in distinct changes in the infrared spectrum.
| Functional Group | Tridecanoic Acid (Starting Material) | This compound (Product) | Key Observation |
| O-H Stretch | Broad peak at ~2500-3300 cm⁻¹ | Absent | Disappearance of the broad -OH peak. |
| C=O Stretch | ~1700-1725 cm⁻¹ | ~1785-1815 cm⁻¹ | Shift of the carbonyl peak to a higher frequency. |
| C-Cl Stretch | Absent | ~650-850 cm⁻¹ | Appearance of a C-Cl stretching vibration. |
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2.1. ¹H NMR Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
| Proton Environment | Tridecanoic Acid (Starting Material) | This compound (Product) | Key Observation |
| -COOH | ~10-13 ppm (singlet, broad) | Absent | Disappearance of the acidic proton signal. |
| α-CH₂ (adjacent to C=O) | ~2.35 ppm (triplet) | ~2.8-3.0 ppm (triplet) | Downfield shift of the alpha-protons due to the electron-withdrawing effect of Cl. |
| Alkyl Chain (-CH₂-) | ~1.2-1.6 ppm (multiplet) | ~1.2-1.7 ppm (multiplet) | Minimal change in the chemical shift of other alkyl protons. |
| Terminal -CH₃ | ~0.88 ppm (triplet) | ~0.88 ppm (triplet) | No significant change. |
2.2.2. ¹³C NMR Spectroscopy
Carbon NMR spectroscopy is used to determine the types of carbon atoms in a molecule.
| Carbon Environment | Tridecanoic Acid (Starting Material) | This compound (Product) | Key Observation |
| C=O | ~179-181 ppm | ~172-174 ppm | A slight upfield or downfield shift of the carbonyl carbon can be observed. |
| α-Carbon (adjacent to C=O) | ~34 ppm | ~45-50 ppm | Significant downfield shift of the alpha-carbon due to the electronegative Cl. |
| Alkyl Chain Carbons | ~22-32 ppm | ~22-32 ppm | Minimal changes in the chemical shifts of the other alkyl carbons. |
| Terminal -CH₃ | ~14 ppm | ~14 ppm | No significant change. |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific instrument used.
Experimental Protocols
3.1. Synthesis of this compound using Thionyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.
-
Reaction: Add tridecanoic acid (1 equivalent) to the flask. Slowly add thionyl chloride (1.5-2 equivalents) dropwise at room temperature with stirring.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) for 1-2 hours. The reaction is complete when the evolution of gas ceases.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound can be further purified by fractional distillation.
3.2. Spectroscopic Analysis Workflow
The following diagram outlines the workflow for the spectroscopic analysis.
3.2.1. Sample Preparation for FTIR
-
Place a small drop of the liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
For the solid tridecanoic acid, a KBr pellet can be prepared, or it can be analyzed as a melt between salt plates if its melting point is low enough.
3.2.2. Sample Preparation for NMR
-
Dissolve a small amount (5-10 mg) of the sample (tridecanoic acid or this compound) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Alternative Synthesis Method
Conclusion
The synthesis of this compound from tridecanoic acid can be reliably confirmed through a combination of FTIR and NMR spectroscopy. The key spectral changes—disappearance of the -OH group signals, a significant shift in the C=O stretching frequency in FTIR, and downfield shifts of the α-protons and α-carbon in NMR—provide definitive evidence of the successful conversion. By following the detailed protocols and comparing the obtained spectra with the reference data provided in this guide, researchers can confidently verify the identity and purity of their synthesized this compound.
References
Tridecanoyl Chloride: A Comprehensive Comparative Guide for Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and chemical biology, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic route. Tridecanoyl chloride, a 13-carbon long-chain acyl chloride, offers a unique set of properties for the introduction of the tridecanoyl group into a variety of molecules. This guide provides an objective comparison of this compound with other acylating agents, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
Introduction to Acylating Agents
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic chemistry with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] Acyl chlorides, like this compound, are among the most reactive acylating agents due to the strong electron-withdrawing nature of the chloro group, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2]
The general order of reactivity for common acylating agents is:
Acyl Chlorides > Acid Anhydrides > Esters > Amides
This guide will focus on comparing this compound with other commonly used acyl chlorides of varying chain lengths and with acid anhydrides.
Performance Comparison of Acylating Agents
The choice of an acylating agent is often a trade-off between reactivity, selectivity, cost, and ease of handling. While highly reactive agents like acyl chlorides can drive reactions to completion quickly and at lower temperatures, they may lack selectivity and require careful handling due to their moisture sensitivity and corrosive nature.
General Reactivity of Acyl Chlorides:
The reactivity of acyl chlorides is influenced by both electronic and steric factors. Electron-donating groups on the acyl chain can slightly decrease reactivity, while electron-withdrawing groups increase it. Steric hindrance around the carbonyl group can significantly impact the rate of reaction, particularly with bulky nucleophiles.
Table 1: Comparative Performance of Acylating Agents in O-Acylation of a Primary Alcohol
| Acylating Agent | Chain Length | Typical Reaction Time (hours) | Typical Yield (%) | Key Considerations |
| Acetyl Chloride | C2 | < 1 | > 95 | Highly reactive, volatile, corrosive.[3] |
| Hexanoyl Chloride | C6 | 1 - 2 | ~90-95 | Moderately reactive, less volatile than acetyl chloride. |
| This compound | C13 | 2 - 4 | ~85-90 | Long hydrophobic chain may influence solubility and reaction kinetics. |
| Palmitoyl Chloride | C16 | 2 - 4 | ~85-90 | Similar reactivity to this compound, often used for introducing long lipid chains.[4][5] |
| Acetic Anhydride | C2 (anhydride) | 2 - 6 | > 90 | Less reactive than acyl chlorides, often requires a catalyst or higher temperatures. |
Note: The data in this table is representative and compiled from various sources. Actual reaction times and yields will vary depending on the specific substrate, solvent, temperature, and catalyst used.
Table 2: Comparative Performance of Acylating Agents in N-Acylation of a Primary Amine
| Acylating Agent | Chain Length | Typical Reaction Time (hours) | Typical Yield (%) | Key Considerations |
| Acetyl Chloride | C2 | < 0.5 | > 98 | Very fast and exothermic reaction. |
| Hexanoyl Chloride | C6 | 0.5 - 1 | ~95 | Vigorous reaction, requires cooling. |
| This compound | C13 | 1 - 2 | ~90-95 | Product may have limited solubility in some solvents. |
| Palmitoyl Chloride | C16 | 1 - 2 | ~90-95 | Similar to this compound, useful for synthesizing lipidated peptides. |
| Acetic Anhydride | C2 (anhydride) | 1 - 3 | > 95 | Milder reaction, often preferred for sensitive substrates. |
Note: The data in this table is representative. Specific conditions will influence the outcome.
Applications in Cellular Signaling
Long-chain fatty acylation is a crucial post-translational modification that regulates the localization and function of many signaling proteins. The introduction of a hydrophobic acyl chain, such as the tridecanoyl group, can target proteins to cellular membranes and modulate their interactions with other proteins.
Key signaling pathways where long-chain acylation plays a critical role include:
-
Wnt Signaling: Palmitoylation of Wnt proteins by the enzyme Porcupine is essential for their secretion and signaling activity.
-
Hedgehog Signaling: N-palmitoylation of Hedgehog proteins by Hedgehog acyltransferase (Hhat) is required for their signaling function.
-
Ghrelin Signaling: Acylation of the peptide hormone ghrelin, typically with an octanoyl group, is necessary for its binding to the ghrelin receptor and subsequent stimulation of appetite.
The use of this compound and other long-chain acyl chlorides in the synthesis of acylated peptides and small molecule probes is invaluable for studying these pathways.
Experimental Protocols
The following protocols provide detailed methodologies for common acylation reactions and a workflow for comparing the performance of different acylating agents.
Protocol 1: General Procedure for O-Acylation of a Primary Alcohol
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
Acylating agent (e.g., this compound, or alternative)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in the anhydrous solvent.
-
Add the base (1.1 - 1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: General Procedure for N-Acylation of a Primary Amine
Materials:
-
Primary amine (e.g., benzylamine)
-
Acylating agent (e.g., this compound, or alternative)
-
Anhydrous aprotic solvent (e.g., dichloromethane, chloroform)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.05 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Workflow for Comparing Acylating Agents
To objectively compare the performance of this compound with other acylating agents, a systematic approach is necessary.
Conclusion
This compound is a valuable acylating agent for the introduction of a 13-carbon alkyl chain. Its reactivity is comparable to other long-chain acyl chlorides, offering a balance between efficient acylation and the introduction of significant hydrophobicity. When selecting an acylating agent, researchers must consider the specific requirements of their synthesis, including the nature of the substrate, desired reaction conditions, and the potential for side reactions. For applications in chemical biology, particularly in the study of protein acylation and signaling pathways, this compound and its analogs are indispensable tools for creating probes to elucidate complex biological processes. The experimental protocols and comparative framework provided in this guide offer a starting point for the rational selection and application of this compound in a research setting.
References
A Comparative Guide to Catalysts in Tridecanoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various catalysts utilized in reactions involving tridecanoyl chloride, a long-chain acyl chloride of significant interest in the synthesis of pharmaceuticals and other fine chemicals. The primary focus is on the Friedel-Crafts acylation reaction, a fundamental method for forming carbon-carbon bonds by attaching the tridecanoyl group to an aromatic substrate. This document presents a comparative analysis of catalyst performance, detailed experimental protocols, and visual representations of the underlying chemical processes to aid in catalyst selection and experimental design.
Executive Summary
The choice of catalyst in this compound reactions, particularly Friedel-Crafts acylation, is critical in determining reaction efficiency, selectivity, and overall yield. This guide evaluates three major classes of catalysts: traditional Lewis acids, solid acid catalysts, and ionic liquids. While traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are highly effective, they often require stoichiometric amounts and present challenges in separation and waste disposal. Solid acid catalysts, such as zeolites, offer the advantages of reusability and shape selectivity, promoting more environmentally friendly processes. Ionic liquids represent a modern alternative, acting as both catalyst and solvent, and can lead to enhanced reaction rates and selectivity. The selection of an optimal catalyst is contingent on the specific requirements of the synthesis, balancing factors such as cost, reaction conditions, and green chemistry principles.
Catalyst Performance Comparison
The following tables summarize the performance of various catalysts in Friedel-Crafts acylation reactions. While direct comparative data for this compound is limited in publicly available literature, the data presented here is representative of the acylation of aromatic compounds with long-chain acyl chlorides under various catalytic systems.
Table 1: Comparison of Lewis Acid Catalysts
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
| AlCl₃ | Benzene (B151609) | Benzoyl Chloride | - | Ambient | 1 | ~66 | Highly efficient but requires stoichiometric amounts and generates significant HCl waste.[1] |
| FeCl₃ | Toluene | p-Toluoyl Chloride | - | 110 | - | - | A milder and more cost-effective Lewis acid, though may require higher temperatures.[2] |
| ZnCl₂ | Anisole | Acetyl Chloride | - | Room Temp | 0.08-0.33 | High | Environmentally benign, reusable, and operates under mild, solvent-free conditions. |
Table 2: Comparison of Solid Acid Catalysts
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Key Observations |
| H-ZSM-5 | Toluene | Acetyl Chloride | Vapor Phase | 180 | - | 60.2 | 88.3 (to 4-methylacetophenone) | Demonstrates shape selectivity and good conversion rates in vapor-phase reactions.[3] |
| H-Beta Zeolite | Anisole | Acetic Anhydride | - | 100 | 2 | 85 | - | Effective for acylation of activated aromatic rings. |
| Modified H-ZSM-5 | Anisole | Acetic Anhydride | Liquid Phase | 100 | - | 84 | - | Modification with heteropoly acids can enhance catalytic activity.[4] |
Table 3: Comparison of Ionic Liquid Catalytic Systems
| Catalyst System | Aromatic Substrate | Acylating Agent | Ionic Liquid | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
| FeCl₃·6H₂O | Anisole | Acetic Anhydride | TAAILs | 40-60 | 4-72 | 65-94 | Robust system tolerating various substrates under air.[5] |
| [Bmim]BF₄ / [Bmim]Br | Various Aromatics | Acetyl Chloride | [Bmim]BF₄ / [Bmim]Br | 27-50 | - | 46-92 | Acts as both catalyst and solvent, with anion choice affecting activity. |
| [CholineCl][ZnCl₂]₃ | Indole Derivatives | Various | [CholineCl][ZnCl₂]₃ | - | - | High | Green, dual-function catalyst and solvent system with high yields and regioselectivity. |
Experimental Protocols
Detailed methodologies for performing a Friedel-Crafts acylation reaction with this compound using a traditional Lewis acid catalyst are provided below as a representative example.
General Procedure for Friedel-Crafts Acylation using Aluminum Chloride:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus should be protected from atmospheric moisture using a drying tube.
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in an inert solvent such as dichloromethane (B109758) or carbon disulfide.
-
Addition of Acyl Chloride: Dissolve this compound (1 equivalent) in the same inert solvent and add it to the dropping funnel.
-
Reaction Initiation: Add the this compound solution dropwise to the stirred suspension of aluminum chloride at 0-5 °C. After the addition is complete, add the aromatic substrate (1 equivalent) dropwise at the same temperature.
-
Reaction Progression: After the addition of the aromatic substrate, the reaction mixture is stirred at room temperature or heated to reflux for a period of 1 to 24 hours, depending on the reactivity of the substrate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice and concentrated hydrochloric acid.
-
Product Isolation: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and brine, and then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Reaction Mechanisms and Workflows
To visually represent the processes involved in this compound reactions, the following diagrams have been generated using the DOT language.
Friedel-Crafts Acylation Signaling Pathway
The following diagram illustrates the generally accepted mechanism for the Friedel-Crafts acylation reaction.
Caption: Mechanism of Friedel-Crafts Acylation.
General Experimental Workflow
The logical flow of a typical chemical synthesis experiment, from planning to final product analysis, is depicted below.
Caption: A generalized workflow for a chemical synthesis experiment.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. Friedel-Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercially Sourced Tridecanoyl Chloride
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comparative assessment of commercially available Tridecanoyl chloride, a crucial reagent in synthetic chemistry and the development of targeted therapeutics. The following analysis outlines key experimental protocols for purity determination and presents a comparative table of hypothetical data from different suppliers.
This compound (C13H25ClO, CAS: 17746-06-4) is a long-chain acyl chloride utilized in the synthesis of various organic molecules, including esters, amides, and other lipid derivatives.[1][2] Its high reactivity makes it a valuable tool for introducing a C13 acyl chain, a modification important in the study of protein acylation and the development of lipid-based drug delivery systems. However, this reactivity also makes it susceptible to degradation and contamination, necessitating rigorous purity assessment to ensure experimental reproducibility and the integrity of research outcomes.
Several commercial suppliers offer this compound, often with stated purities of over 99%.[3] This guide details the methodologies to verify such claims and to identify potential impurities.
Experimental Protocols for Purity Assessment
A multi-pronged approach employing Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration is recommended for a comprehensive purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the reactive nature of acyl chlorides, a derivatization step is typically employed to enhance stability and chromatographic performance.
Protocol:
-
Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Add 1 mL of anhydrous 2-butanol (B46777) and 100 µL of anhydrous pyridine (B92270) (to neutralize the HCl byproduct).
-
Cap the vial tightly and heat at 60°C for 30 minutes to convert this compound to its 2-butyl ester derivative.
-
Cool the reaction mixture to room temperature.
-
-
Sample Preparation for GC-MS:
-
Dilute the derivatized sample 1:100 (v/v) with dichloromethane.
-
Transfer the diluted sample to a GC vial for analysis.
-
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Data Analysis: The purity is determined by the area percentage of the peak corresponding to the 2-butyl tridecanoate. Impurities such as unreacted tridecanoic acid (as its 2-butyl ester) can also be identified and quantified.
-
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides a non-destructive method for purity determination by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean NMR tube.
-
Add 0.75 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.05% v/v tetramethylsilane (B1202638) (TMS) as a reference.
-
Ensure the sample and internal standard are fully dissolved.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified (e.g., 30 seconds).
-
Number of Scans: 16 or more to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic triplet signal of the α-methylene protons (-CH₂-COCl) of this compound (expected around δ 2.8-2.9 ppm).
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
sample = this compound
-
-
Titration
This classic method determines the total acid content. This compound is first hydrolyzed to tridecanoic acid and hydrochloric acid (HCl), and the total acid is then titrated with a standardized base.
Protocol:
-
Sample Preparation and Hydrolysis:
-
Accurately weigh approximately 200 mg of this compound into a 250 mL Erlenmeyer flask.
-
Carefully add 50 mL of a 1:1 mixture of deionized water and ethanol.
-
Swirl the flask gently and allow it to stand for 15 minutes to ensure complete hydrolysis.
-
-
Titration:
-
Add 2-3 drops of phenolphthalein (B1677637) indicator to the solution.
-
Titrate with a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution until a persistent pink endpoint is observed.
-
Record the volume of NaOH used.
-
-
Calculation:
-
Purity (%) = (V_NaOH * M_NaOH * MW_sample) / (m_sample * 2) * 100 Where:
-
V_NaOH = Volume of NaOH solution used (L)
-
M_NaOH = Molarity of NaOH solution (mol/L)
-
MW_sample = Molecular weight of this compound (232.79 g/mol )
-
m_sample = mass of this compound (g)
-
The factor of 2 accounts for the two moles of acid (tridecanoic acid and HCl) produced from one mole of this compound.
-
-
Comparative Data of Hypothetical Commercial Samples
The following table summarizes hypothetical purity assessment data for this compound from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >99% | 98% | >99.5% (High Purity Grade) |
| GC-MS Purity (as 2-butyl ester) | 99.2% | 98.1% | 99.8% |
| Identified Impurities (GC-MS) | Tridecanoic acid (0.6%), Dodecanoyl chloride (0.2%) | Tridecanoic acid (1.5%), Unidentified peaks (0.4%) | Tridecanoic acid (0.1%), No other significant impurities |
| qNMR Purity | 99.1% | 97.9% | 99.7% |
| Titration Purity (Total Acid) | 99.3% | 98.5% | 99.9% |
| Appearance | Colorless liquid | Pale yellow liquid | Clear, colorless liquid |
| Notes | Meets stated purity. Minor related impurities detected. | Meets stated purity but contains a higher level of hydrolysis product and some unidentified impurities. | Exceeds stated purity with minimal detectable impurities. |
Visualizing Experimental Workflow and Application
To further clarify the experimental process and the relevance of using high-purity this compound, the following diagrams are provided.
Caption: Workflow for the purity assessment of this compound.
The purity of this compound is critical in applications such as the study of protein N-myristoylation, a lipid modification where myristoyl-CoA, a related C14 acyl thioester, is attached to the N-terminal glycine (B1666218) of many signaling proteins. Using impure this compound in the synthesis of probes for these pathways could lead to ambiguous results.
Caption: The role of N-myristoylation in protein localization.
Conclusion
The purity of this compound can vary between suppliers, and the presence of impurities such as the parent carboxylic acid can impact reaction yields and the integrity of biological studies. Researchers should consider employing a combination of analytical techniques, such as GC-MS, qNMR, and titration, to independently verify the purity of commercially sourced this compound before its use in sensitive applications. For critical applications, sourcing from suppliers who provide comprehensive certificates of analysis with detailed impurity profiles is highly recommended.
References
Cross-reactivity analysis of Tridecanoyl chloride with various functional groups
A Comparative Guide to the Cross-Reactivity of Tridecanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of this compound with a variety of common functional groups. This compound (C₁₃H₂₅ClO) is a long-chain acyl chloride that serves as a reactive intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and surfactants.[1] Its high reactivity, stemming from the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion, necessitates a thorough understanding of its potential side reactions with other functional groups. This document outlines the expected reactivity, provides supporting experimental protocols, and visualizes key workflows and mechanisms to aid researchers in predicting and controlling reaction outcomes.
Reactivity Overview
Acyl chlorides are among the most reactive derivatives of carboxylic acids.[2] Their reactions typically proceed through a nucleophilic acyl substitution mechanism.[3][4] This two-step process involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group.[3] The high reactivity of this compound means it will readily react with any available nucleophiles, often in an exothermic manner.
Data Presentation: Cross-Reactivity Profile
The following table summarizes the cross-reactivity of this compound with various nucleophilic functional groups. The reactivity is ranked based on general principles of nucleophilicity and reaction kinetics for acyl chlorides.
| Functional Group | Nucleophile | Product | Relative Reactivity | Reaction Conditions & Notes |
| Primary/Secondary Amine | R-NH₂ / R₂-NH | N-substituted Amide | Very High | Reactions are typically rapid and highly exothermic, often occurring at low temperatures (e.g., 0 °C) to control the reaction rate. A base such as pyridine (B92270) or triethylamine (B128534) is often used to neutralize the HCl byproduct. |
| Alcohol | R-OH | Ester | High | Reacts readily, often exothermically. The reaction can be catalyzed by a non-nucleophilic base like pyridine. Primary alcohols are generally more reactive than secondary or tertiary alcohols due to less steric hindrance. |
| Thiol | R-SH | Thioester | High | Thiols are excellent nucleophiles and react readily with acyl chlorides to form thioesters. The reaction is analogous to that with alcohols and is typically fast. |
| Water | H₂O | Carboxylic Acid | Moderate | Hydrolysis occurs readily in the presence of moisture to form tridecanoic acid. All reactions must be conducted under anhydrous (dry) conditions to prevent this competing reaction. |
| Carboxylate | R-COO⁻ | Acid Anhydride | Moderate | This compound can react with a carboxylate salt or a carboxylic acid in the presence of a base to form a mixed or symmetrical anhydride. |
Experimental Protocols
The following are generalized protocols for evaluating the reactivity of this compound. All glassware should be flame- or oven-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Protocol 1: Synthesis of an N-substituted Amide (Reaction with an Amine)
Objective: To synthesize an amide by reacting a primary or secondary amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Triethylamine (TEA) or pyridine as a base
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise via a dropping funnel with vigorous stirring over 15-30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitor by Thin Layer Chromatography - TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of an Ester (Reaction with an Alcohol)
Objective: To synthesize an ester by reacting an alcohol with this compound.
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Anhydrous dichloromethane (DCM) as solvent
-
Pyridine as a base and catalyst
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise with stirring. A precipitate of pyridinium (B92312) hydrochloride may form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Wash the reaction mixture with water, dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the resulting ester by column chromatography on silica (B1680970) gel or distillation.
Visualizations: Workflows and Mechanisms
Experimental and Logical Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for cross-reactivity analysis and the underlying chemical mechanism.
Caption: General experimental workflow for cross-reactivity analysis.
Caption: Nucleophilic acyl substitution mechanism.
References
Performance Evaluation of Tridecanoyl Chloride in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Tridecanoyl chloride in various solvent systems for common acylation reactions. The selection of an appropriate solvent is critical for optimizing reaction efficiency, product yield, and purity. This document presents experimental data, detailed protocols, and a comparative analysis of alternative acylating agents to assist researchers in making informed decisions for their synthetic needs.
Performance of this compound in Different Solvents
The choice of solvent significantly impacts the outcome of acylation reactions using this compound. Key performance indicators such as reaction yield, purity, and reaction time are influenced by the solvent's polarity, its ability to dissolve reactants, and its interaction with reaction intermediates. Below is a summary of the performance of this compound in commonly used organic solvents for the acylation of a generic primary amine.
| Solvent System | Substrate | Product | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Dichloromethane (B109758) (DCM) | Dibenzylamine | N,N-Dibenzyltridecanamide | 1 - 2 | >95 | >98 | [1] |
| Tetrahydrofuran (THF) | Aniline | N-Phenyltridecanamide | 3 | 92 | >97 | Hypothetical Data |
| Diethyl Ether | Ethanolamine | N-(2-hydroxyethyl)tridecanamide | 4 | 88 | >95 | Hypothetical Data |
| Toluene | Benzene (Friedel-Crafts) | 1-Phenyltridecan-1-one | 6 | 85 | >96 | Hypothetical Data |
Note: Data for THF, Diethyl Ether, and Toluene are representative examples based on typical acylation reactions and may not reflect optimized conditions for all substrates.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are standard protocols for N-acylation and O-acylation reactions using this compound.
Protocol 1: N-Acylation of a Primary Amine in Dichloromethane
Objective: To synthesize an N-substituted tridecanamide.
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Dissolve this compound (1.1 eq) in anhydrous dichloromethane in a separate flask.
-
Add the this compound solution dropwise to the stirred amine solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: O-Acylation of a Primary Alcohol in Tetrahydrofuran
Objective: To synthesize a tridecanoate (B1259635) ester.
Materials:
-
This compound
-
Primary alcohol (e.g., Dodecanol)
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask, dissolve the primary alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve this compound (1.1 eq) in anhydrous THF in a separate flask.
-
Add the this compound solution dropwise to the stirred alcohol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the pyridinium (B92312) hydrochloride salt and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.
-
Purify the product by column chromatography.
Visualizing Experimental and Logical Workflows
To aid in the understanding of the experimental process and decision-making, the following diagrams have been generated.
Caption: Experimental workflow for N-acylation using this compound.
Caption: A decision tree for solvent selection in acylation reactions.
Alternatives to this compound
While this compound is a highly effective acylating agent, several alternatives can be considered depending on the specific requirements of the synthesis, such as milder reaction conditions or the avoidance of corrosive byproducts.
-
Tridecanoic Anhydride: Less reactive than the acid chloride, leading to more controlled reactions. It produces tridecanoic acid as a byproduct, which may be easier to remove than HCl.
-
Activated Esters of Tridecanoic Acid: Reagents such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters of tridecanoic acid can be used for amide bond formation under mild conditions, often employed in peptide synthesis.
-
Tridecanoic Acid with Coupling Agents: In situ activation of tridecanoic acid using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or various phosphonium (B103445) and uronium salts (e.g., PyBOP, HATU) allows for direct amide or ester formation without isolating the acid chloride.[1] This method is particularly useful for sensitive substrates.
-
Enzymatic Acylation: Lipases can catalyze the esterification of alcohols with tridecanoic acid under very mild and environmentally friendly conditions, often with high regioselectivity.
The choice of an alternative will depend on factors such as the nature of the substrate, desired reaction conditions, and cost considerations.
References
Safety Operating Guide
Safe Disposal of Tridecanoyl Chloride: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of reactive chemical reagents is a critical component of laboratory safety protocols. Tridecanoyl chloride, a long-chain acyl chloride, requires careful handling and a specific neutralization procedure due to its reactivity, particularly with water.
This guide provides essential, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will mitigate risks, ensure the safety of laboratory personnel, and maintain compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
This compound is a corrosive substance that reacts vigorously with water and other nucleophiles in an exothermic reaction, producing hydrochloric acid.[1] Improper handling can lead to severe skin burns, eye damage, and respiratory irritation.[1] Therefore, before beginning any disposal procedure, it is imperative to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield.[1] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[1] |
| Body Protection | A flame-retardant laboratory coat.[1] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. |
Experimental Protocol: Controlled Hydrolysis of this compound
The primary and recommended method for the safe disposal of this compound is controlled hydrolysis. This process converts the reactive acyl chloride into the less reactive and water-soluble sodium salt of tridecanoic acid and sodium chloride.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃)
-
Acetone (B3395972) or Tetrahydrofuran (THF)
-
Ice bath
-
Large beaker (at least 5 times the volume of the final solution)
-
Stir bar and magnetic stir plate
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Prepare the Neutralizing Solution: In a large beaker, prepare a 5-10% aqueous solution of sodium hydroxide or sodium bicarbonate. Sodium hydroxide will result in a more vigorous reaction, while sodium bicarbonate will react more slowly. Place this beaker in an ice bath to manage the heat that will be generated during the neutralization.
-
Dissolve the this compound: Due to the long, non-polar alkyl chain of this compound, it is recommended to first dissolve it in a water-miscible and non-reactive organic solvent such as acetone or THF. This will facilitate a more controlled and manageable reaction with the aqueous base.
-
Slow Addition and Neutralization: While vigorously stirring the basic solution in the ice bath, slowly add the dissolved this compound dropwise. The slow addition is crucial to control the exothermic reaction and prevent splashing.
-
Ensure Complete Reaction: After the addition is complete, continue to stir the solution in the ice bath for a minimum of one hour to ensure the hydrolysis reaction has gone to completion.
-
Verify Neutralization: Remove the beaker from the ice bath and allow it to reach room temperature. Test the pH of the solution using a pH strip or a calibrated pH meter. The pH should be neutral or slightly basic (pH 7-9). If the solution remains acidic, add more of the basic solution until a neutral pH is achieved.
-
Final Disposal: The resulting neutralized solution contains the sodium salt of tridecanoic acid, the organic solvent, and sodium chloride. This solution must be collected in a properly labeled hazardous waste container and disposed of according to your institution's and local environmental regulations. Do not pour the neutralized solution down the drain.
Logical Workflow for this compound Disposal
The following diagram illustrates the step-by-step decision-making and action process for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures for Spills
In the event of a this compound spill, evacuate the immediate area and ensure adequate ventilation. Contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels. The absorbed material should then be carefully collected and subjected to the same neutralization procedure outlined above before being placed in a sealed container for hazardous waste disposal.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for Tridecanoyl Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling reactive chemicals like Tridecanoyl chloride, a comprehensive understanding of safety protocols and the correct use of personal protective equipment (PPE) is critical. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory.
This compound is a corrosive and water-reactive compound, demanding stringent safety measures to prevent severe skin burns, eye damage, and respiratory tract irritation.[1][2] Adherence to the following guidelines will minimize risks and ensure safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when working with this compound. Below is a detailed breakdown of the required equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[2][3] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Impervious gloves (e.g., nitrile or neoprene) and a chemical-resistant apron or lab coat. | Prevents skin contact, which can lead to severe burns. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if working outside a fume hood or if vapors are generated. | Protects the respiratory tract from corrosive and irritating vapors. |
| Footwear | Closed-toe shoes made of a chemical-resistant material. | Protects feet from potential spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial. The following workflow outlines the necessary precautions at each stage of use.
Pre-Experimental Protocol
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Inert Atmosphere : As this compound is moisture-sensitive, handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air moisture.
-
Material Compatibility : Use only glass or other corrosive-resistant equipment. Avoid contact with metals.
During the Experiment
-
Dispensing : When transferring the liquid, do so carefully to avoid splashing. Use a syringe or a cannula for transfers.
-
Reaction with Water : this compound reacts violently with water, liberating toxic gas. Keep it away from water and other incompatible materials such as strong bases, alcohols, and amines.
-
Storage : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area designated for corrosive materials.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection : Collect excess this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed hazardous waste container.
-
Neutralization : Do not attempt to neutralize this compound with water.
-
Professional Disposal : Dispose of the hazardous waste through a licensed and certified waste disposal company. All disposal methods must comply with federal, state, and local regulations.
-
Container Disposal : Handle uncleaned, empty containers as you would the product itself.
In Case of Emergency
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, dry material such as sand or earth and place it in a suitable container for disposal. Do not use water to clean up the spill. Ventilate the area and wash the spill site after the material has been picked up. |
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility within your research environment.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
